molecular formula C11H11NO3 B564448 Methyl 2-(2-oxoindolin-5-YL)acetate CAS No. 109737-05-5

Methyl 2-(2-oxoindolin-5-YL)acetate

Katalognummer: B564448
CAS-Nummer: 109737-05-5
Molekulargewicht: 205.213
InChI-Schlüssel: KTOPVPVMLRSPHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(2-oxoindolin-5-yl)acetate is a high-value chemical intermediate designed for advanced organic synthesis and medicinal chemistry research. Its structure incorporates both the privileged 2-oxoindolin (isatin) scaffold and an ester-functionalized side chain, making it a versatile building block for constructing complex molecules. The 2-oxoindolin core is a prominent pharmacophore found in numerous compounds with significant biological activities. Research into analogous structures has demonstrated their potential as inhibitors for a range of enzyme targets. For instance, 2-oxoindolin-based hybrids have been explored as dual-acting agents for metabolic and neurodegenerative disorders, showing potent inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase . Furthermore, this scaffold is a key component in inhibitors of various kinases, such as Aurora A kinase, which is a target in anticancer drug discovery . Other research avenues for oxindole derivatives include their development as selective, non-zinc binding inhibitors of matrix metalloproteinases (MMPs) and as AMP-activated protein kinase (AMPK) inhibitors . The synthetic utility of Methyl 2-(2-oxoindolin-5-yl)acetate is greatly enhanced by its methyl ester group. This functionality is readily amenable to further transformation, allowing researchers to generate a diverse array of derivatives. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or used in condensation reactions to form amides and novel heterocyclic systems, thereby enabling extensive structure-activity relationship (SAR) studies . As such, this compound serves as a critical starting material for the synthesis of novel molecules for screening in various drug discovery and development programs.

Eigenschaften

IUPAC Name

methyl 2-(2-oxo-1,3-dihydroindol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-11(14)5-7-2-3-9-8(4-7)6-10(13)12-9/h2-4H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOPVPVMLRSPHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697381
Record name Methyl (2-oxo-2,3-dihydro-1H-indol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109737-05-5
Record name Methyl (2-oxo-2,3-dihydro-1H-indol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural Elucidation and Spectral Validation of Methyl 2-(2-oxoindolin-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Application Note: AN-SPEC-205

Executive Summary & Pharmacological Context

Methyl 2-(2-oxoindolin-5-yl)acetate (also referred to as Methyl 5-oxindoleacetate) is a critical synthetic intermediate in the manufacturing of Ropinirole , a non-ergoline dopamine agonist used in the treatment of Parkinson's disease and Restless Legs Syndrome (RLS).

High-fidelity spectral characterization of this intermediate is paramount for process analytical technology (PAT). The presence of the oxindole core (lactam) alongside a reactive methyl ester side chain presents specific challenges in distinguishing hydrolysis byproducts and regioisomers. This guide outlines a self-validating spectral workflow using Mass Spectrometry (ESI-MS), Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR).

Analytical Workflow

The following diagram illustrates the critical path for validating the structural integrity of the intermediate prior to downstream reductive amination.

AnalyticalWorkflow cluster_Analysis Spectral Validation Triad Synthesis Crude Synthesis (Fischer/Reissert Route) Purification Recrystallization (MeOH/EtOH) Synthesis->Purification Isolation MS LC-MS (ESI+) MW Confirmation Purification->MS Aliquot A IR FT-IR Funct. Group Check Purification->IR Aliquot B NMR 1H/13C NMR Isomer/Purity Map Purification->NMR Aliquot C Release Batch Release (>98% Purity) MS->Release m/z 206.2 IR->Release 1700/1735 cm-1 NMR->Release Integral Ratio

Caption: Figure 1. Integrated analytical workflow for the qualification of Methyl 2-(2-oxoindolin-5-yl)acetate batches.

Mass Spectrometry (LC-MS/ESI)

Objective: Confirmation of molecular weight and fragmentation pattern to rule out decarboxylated byproducts.

Experimental Protocol
  • Instrument: Agilent 6400 Series Triple Quad or equivalent.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Rationale: Acidic mobile phase ensures protonation of the amide and ester, facilitating

    
     detection.
    
Data Interpretation

The theoretical monoisotopic mass of


 is 205.07  g/mol  .
Ion SpeciesObserved m/zInterpretation

206.1 Parent Molecular Ion (Base Peak)

228.1Sodium adduct (Common in glass LC vials)

411.2Dimer formation (Concentration dependent)
Fragment A174.1Loss of Methanol (

via ester cleavage)
Fragment B146.1Loss of Acetate side chain (

)

Expert Insight: Watch for a peak at m/z 192 . This corresponds to the carboxylic acid derivative (hydrolysis impurity). If the 192 peak intensity exceeds 1% relative to the parent, the batch requires re-esterification.

Infrared Spectroscopy (FT-IR)

Objective: Orthogonal validation of the two distinct carbonyl environments (Lactam vs. Ester).

Experimental Protocol
  • Method: Attenuated Total Reflectance (ATR) on Diamond crystal.

  • Scan Parameters: 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

  • Baseline Correction: Essential due to the hygroscopic nature of the amide.

Diagnostic Bands

The molecule possesses two carbonyls that resonate at distinct frequencies due to ring strain and electronic environments.

Functional GroupFrequency (cm⁻¹)MorphologyStructural Assignment
N-H Stretch 3200 – 3350Broad, MediumLactam N-H (H-bonded)
C=O (Ester) 1735 – 1745 Sharp, StrongSide chain methyl ester
C=O (Lactam) 1690 – 1710 StrongOxindole ring carbonyl
C=C (Aromatic)1620, 1495MediumBenzene ring breathing
C-O Stretch1150 – 1250StrongEster C-O-C linkage

Self-Validating Check: If the bands at 1740 and 1700 merge into a single broad peak, this indicates poor crystallinity or significant hydrolysis (conversion of ester to acid, shifting the 1740 band lower).

Nuclear Magnetic Resonance (NMR)[1][2][3][4][5][6]

Objective: Definitive structural mapping. This is the primary method for quantifying regioisomers and solvent impurities.

Experimental Protocol
  • Solvent: DMSO-d6 (Preferred over CDCl3 due to solubility of the oxindole core).

  • Frequency: 400 MHz or higher.

  • Reference: TMS (0.00 ppm) or residual DMSO (2.50 ppm).

1H NMR Assignment (400 MHz, DMSO-d6)

The molecule has a 1,2,4-trisubstituted aromatic ring pattern.[1][2]

Shift (δ ppm)MultiplicityIntegralAssignmentNotes
10.35 s (broad) 1H N-H Exchangeable with D2O
7.10s / d1HAr-H (C4)Meta-coupling to H6 often unresolved
7.05dd1HAr-H (C6)

Hz
6.75d1HAr-H (C7)

Hz
3.60 s 3H -OCH3 Methyl ester singlet
3.58 s 2H Side Chain CH2 Benzylic methylene (C5-CH2-CO)
3.45 s 2H Ring CH2 (C3) Oxindole methylene

Expert Insight (The "Overlap" Trap): In DMSO-d6, the Methoxy signal (3.60 ppm), the Side Chain CH2 (3.58 ppm), and the Ring CH2 (3.45 ppm) are clustered very closely.

  • Validation Step: If resolution is poor, add a drop of Benzene-d6 to the DMSO tube. This induces an aromatic solvent induced shift (ASIS), spreading the aliphatic signals to allow accurate integration.

13C NMR Assignment (100 MHz, DMSO-d6)
Shift (δ ppm)Carbon TypeAssignment
176.5C=OAmide (C2 of oxindole)
172.1C=OEster Carbonyl
142.8C-NAromatic C-N junction (C7a)
128.5C-CAromatic C5 (Substituted)
126.0 - 109.0CHAromatic CH (C4, C6, C7)
51.8CH3Methoxy carbon
40.2CH2Side chain methylene
35.8CH2Ring C3 methylene
Structural-Spectral Correlation Map

The following diagram maps the specific protons to their chemical shifts, visualizing the coupling logic.

NMR_Map Molecule Methyl 2-(2-oxoindolin-5-yl)acetate Structure NH Amide NH δ 10.35 (br s) Molecule->NH Labile ArH Aromatic Region δ 6.7 - 7.1 (m, 3H) Molecule->ArH 1,2,4-Subst. OMe Methoxy (-OCH3) δ 3.60 (s, 3H) Molecule->OMe Ester BnCH2 Benzylic CH2 δ 3.58 (s, 2H) Molecule->BnCH2 Side Chain RingCH2 Oxindole C3-CH2 δ 3.45 (s, 2H) Molecule->RingCH2 Lactam Ring ArH->NH NOE Interaction BnCH2->ArH HMBC Correlation

Caption: Figure 2. 1H NMR Chemical Shift Mapping. Note the proximity of the two methylene signals (Yellow).[1]

Impurity Profiling & Troubleshooting

In a drug development context, characterizing what is not the product is as important as characterizing the product.

  • Hydrolysis Impurity (Acid):

    • Indicator: Disappearance of Methyl singlet at 3.60 ppm in NMR. Appearance of broad -COOH hump >11 ppm.

    • Cause: Wet solvent or prolonged storage in humid conditions.

  • Oxidation Impurity (Isatin derivative):

    • Indicator: Disappearance of Ring CH2 at 3.45 ppm. Appearance of ketone Carbonyl ~1800 cm⁻¹ in IR.

    • Cause: Exposure to air/light. The C3 position of oxindoles is susceptible to auto-oxidation.

  • Residual Solvents:

    • Check: Ethanol (triplet 1.05 ppm) or Methanol (singlet 3.17 ppm) from recrystallization. These must be quantified for ICH Q3C compliance.

References

  • Ropinirole Synthesis & Intermediates

    • Swallow, S. et al. "Process for the preparation of Ropinirole." United States Patent US20050192338A1. (2005).

  • Oxindole Spectral Data

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10803628, Methyl 2-(2-oxoindolin-5-yl)acetate". PubChem.

  • NMR Solvent Impurities

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[3] The Journal of Organic Chemistry, 62(21), 7512–7515. (1997).

  • General Oxindole Reactivity

    • Trost, B. M., & Brennan, M. K. "Palladium-Catalyzed Asymmetric Allylic Alkylation of Oxindoles." Synthesis, 2009(18), 3003-3025. (Context for C3 reactivity).

Sources

Novel Oxoindolinyl Acetates: A Technical Guide to Discovery, Isolation, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The oxindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged substructure" due to its prevalence in a multitude of natural products and its proven success in the development of clinical drug candidates.[1] This guide provides a comprehensive technical overview of a specific, promising subclass: novel oxoindolinyl acetates. We delve into the discovery of these compounds from natural sources, detail robust methodologies for their isolation and purification, and present modern synthetic strategies for creating structurally diverse analogues. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into experimental design, causality, and the validation of protocols necessary for advancing this compound class toward therapeutic applications.

The Oxindole Nucleus: A Scaffold of Therapeutic Importance

The oxindole core, a bicyclic aromatic heterocycle (1,3-dihydro-2H-indol-2-one), is a fundamental structural motif found in numerous plant-derived alkaloids and is also endogenous in mammalian tissues.[2] The first oxindole derivatives were isolated from the bark of Uncaria tomentosa (Cat's Claw), a plant with a long history in traditional medicine for treating a range of ailments including inflammation and gastric ulcers.[2][3][4]

The versatility of the oxindole scaffold lies in its capacity for chemical modification at multiple positions, enabling the fine-tuning of its pharmacological profile.[4] This has led to the discovery of derivatives with a wide spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, anti-inflammatory, and α-glucosidase inhibitory properties.[3][4][5] The introduction of an acetate group, particularly at the C3-hydroxyl position, can serve multiple purposes: it can act as a prodrug moiety, improving bioavailability by increasing lipophilicity, or it can directly participate in binding to a biological target, altering the compound's efficacy and selectivity.

Discovery and Isolation from Natural Sources

Oxindole alkaloids are abundant in nature, primarily within plant families such as Rubiaceae and Apocynaceae, and have also been isolated from marine microorganisms and fungi.[6][7][8] The discovery process for novel oxoindolinyl compounds from these sources is a systematic endeavor combining ethnobotanical knowledge with modern phytochemical techniques.

General Isolation Workflow

The isolation of oxindole alkaloids from a natural source is a multi-step process designed to separate and purify the target compounds from a complex biological matrix. The causality behind this workflow is the progressive enrichment of the desired compounds based on their physicochemical properties like polarity, solubility, and size.

G cluster_0 Phase 1: Extraction cluster_1 Phase 2: Liquid-Liquid Partitioning cluster_2 Phase 3: Chromatographic Purification A Biomass Collection & Preparation (e.g., Dried Bark of Uncaria tomentosa) B Maceration or Soxhlet Extraction (e.g., with Methanol or Ethanol) A->B C Crude Extract B->C D Acid-Base Partitioning (Aqueous Acid vs. Organic Solvent like Dichloromethane) C->D Solvent Evaporation & Redissolving E Alkaloid-Enriched Fraction D->E F Non-Alkaloidal Fractions (Discarded) D->F G Column Chromatography (Silica Gel or Alumina) E->G Concentration H Fraction Collection & TLC Analysis G->H I Semi-Preparative HPLC H->I J Pure Oxindole Alkaloid (e.g., Mitraphylline) I->J

Caption: Workflow for the isolation of oxindole alkaloids from plant material.

Experimental Protocol: Extraction and Partitioning

This protocol provides a self-validating system for obtaining an alkaloid-enriched fraction from plant material.

  • Preparation: Air-dry and pulverize 500 g of the plant material (e.g., inner bark of U. tomentosa).

  • Extraction: Macerate the powdered material in 2 L of methanol with occasional agitation for 72 hours at room temperature. Filter the mixture and repeat the extraction process twice more with fresh solvent.

  • Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract.

  • Acidification: Suspend the crude extract in 500 mL of 2% aqueous hydrochloric acid. This protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase.

  • Defatting: Partition the acidic solution against 500 mL of dichloromethane (DCM) three times in a separatory funnel. The non-polar components (fats, chlorophylls) will move to the DCM phase, which is discarded. This step is critical for removing interfering substances.

  • Basification: Adjust the pH of the aqueous layer to ~9-10 with concentrated ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.

  • Alkaloid Extraction: Extract the basified aqueous solution with 500 mL of DCM three times. The alkaloids will now partition into the organic phase.

  • Final Concentration: Combine the DCM extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the total alkaloid-enriched fraction. Monitor each partitioning step with Thin Layer Chromatography (TLC) to validate the migration of target compounds.

Synthetic Strategies for Novel Oxoindolinyl Acetates

Laboratory synthesis provides access to novel structures not found in nature and allows for systematic Structure-Activity Relationship (SAR) studies. The synthesis of an oxoindolinyl acetate typically involves the construction of a 3-substituted-3-hydroxyoxindole core, followed by acetylation.

Asymmetric Synthesis of the 3-Hydroxyoxindole Core

The C3 position of the oxindole ring is a common site of substitution and often a stereocenter. Controlling the stereochemistry at this position is paramount, as biological activity is frequently enantiomer-dependent. Numerous catalytic asymmetric methods have been developed for this purpose.[1][9] A highly effective approach is the organocatalytic Morita-Baylis-Hillman (MBH) reaction of an isatin (a protected form of the oxindole core) with an activated alkene like acrolein.[10]

G cluster_0 Asymmetric Morita-Baylis-Hillman Reaction cluster_1 Acetylation A Isatin (N-protected) D Enantioenriched 3-Hydroxy-3-(prop-2-enal)oxindole A->D B Acrolein B->D C Chiral Organocatalyst (e.g., β-isocupreidine) C->D Catalyzes G Final Product: Novel Oxoindolinyl Acetate D->G Reaction E Acetic Anhydride (Ac₂O) E->G F Base (e.g., Pyridine or DMAP) F->G Catalyzes

Caption: Synthetic pathway to a novel oxoindolinyl acetate derivative.

Experimental Protocol: Synthesis and Acetylation

This protocol describes the synthesis of a chiral 3-hydroxyoxindole and its subsequent acetylation.

Part A: Asymmetric MBH Reaction [10]

  • Setup: To a flame-dried vial under an inert nitrogen atmosphere, add N-benzylisatin (0.2 mmol, 1.0 equiv.), the chiral catalyst β-isocupreidine (0.02 mmol, 10 mol%), and 1.0 mL of dichloromethane.

  • Reaction Initiation: Cool the mixture to -20°C and add freshly distilled acrolein (0.6 mmol, 3.0 equiv.) dropwise.

  • Monitoring: Stir the reaction at -20°C for 24-48 hours. The progress is monitored by TLC (30% ethyl acetate in hexanes). The causality for using a low temperature is to enhance enantioselectivity by minimizing the uncatalyzed background reaction.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched 3-hydroxyoxindole adduct. The enantiomeric excess (ee) should be determined by chiral HPLC analysis.

Part B: Acetylation [11]

  • Setup: Dissolve the purified 3-hydroxyoxindole (0.1 mmol) in 1.0 mL of dry dichloromethane in a vial.

  • Reagent Addition: Add pyridine (0.3 mmol, 3.0 equiv.) followed by acetic anhydride (0.15 mmol, 1.5 equiv.). The use of a base like pyridine is to neutralize the acetic acid byproduct and catalyze the reaction.

  • Reaction: Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates complete conversion of the starting alcohol.

  • Quenching & Extraction: Quench the reaction by adding 5 mL of saturated aqueous sodium bicarbonate. Extract the product with dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify by flash chromatography to yield the final oxoindolinyl acetate. The structure must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Structural Characterization and Biological Evaluation

The definitive identification of a novel compound requires a suite of analytical techniques.

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework. 2D NMR techniques (COSY, HSQC, HMBC) are essential for assigning complex structures. For chiral compounds, ¹⁵N-NMR can sometimes be used to differentiate stereoisomers.[12]

  • Mass Spectrometry (MS): HRMS provides a highly accurate molecular weight, allowing for the determination of the elemental formula.

  • Chiral HPLC: Used to determine the enantiomeric purity of asymmetrically synthesized compounds.

Pharmacological Potential

Oxindole derivatives have demonstrated a remarkable range of biological activities. The introduction of an acetate moiety can modulate these activities. The table below summarizes key therapeutic areas where oxindole scaffolds have shown promise.

Biological ActivityTarget/Mechanism of ActionRepresentative Oxindole ClassReferences
Anticancer Kinase Inhibition (e.g., VEGFR, PDGFR), Apoptosis Induction, Microtubule DisruptionSubstituted Oxindoles, Spirooxindoles[2][5]
Antimicrobial Inhibition of essential bacterial enzymes or processesVarious substituted oxindoles[3][4]
Antiviral Inhibition of viral replication enzymes (e.g., HIV reverse transcriptase)Isatin derivatives[2]
Anti-inflammatory Inhibition of inflammatory mediatorsPentacyclic Oxindole Alkaloids[12][13]
Neuroprotective Modulation of CNS receptors and enzymesEndogenous oxindoles[2]

Conclusion

The discovery and development of novel oxoindolinyl acetates represent a fertile ground for therapeutic innovation. This guide has outlined the critical path from natural product discovery to rational synthetic design. The provided protocols are designed to be robust and self-validating, forming a solid foundation for further research. By combining the structural diversity offered by nature with the precision of modern asymmetric synthesis, researchers are well-equipped to explore the full therapeutic potential of this privileged scaffold and develop next-generation drug candidates.

References

  • Jain, A. et al. (2025). Chemistry and Pharmacological Potential of Oxindole Nucleus: A Review. Bentham Science.
  • Khetmalis, Y. et al. (2022). Oxindole and its derivatives: A review on recent progress in biological activities. ResearchGate.
  • Sekhar, K. V. G. C. et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. PubMed.
  • Yu, B. et al. (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry.
  • Griffin, P. et al. (2026). Therapeutic Potential, Predictive Pharmaceutical Modeling, and Metabolic Interactions of the Oxindole Kratom Alkaloids. MDPI.
  • Pathak, S. et al. (2025). Oxindole Analogues as Anticancer Agents and their Therapeutic Potential. Bentham Science.
  • Various Authors. (n.d.). Enantioselective Synthesis of 3-Substituted-3-Hydroxyoxindoles. Asymmetric Synthesis of 3,3-Disubstituted Oxindoles.
  • Liu, Y-L. et al. (2010). Organocatalytic Asymmetric Synthesis of Substituted 3-Hydroxy-2-oxindoles via Morita−Baylis−Hillman Reaction. American Chemical Society.
  • Yu, B. et al. (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. PubMed.
  • Various Authors. (n.d.). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. PMC.
  • Singh, B. et al. (n.d.). Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective. PMC.
  • Various Authors. (2021). Marine Indole Alkaloids—Isolation, Structure and Bioactivities. MDPI.
  • García Giménez, D. et al. (n.d.). Cytotoxic Effect of the Pentacyclic Oxindole Alkaloid Mitraphylline Isolated from Uncaria tomentosa Bark on Human Ewing's Sarcoma and Breast Cancer Cell Lines. Thieme.
  • Chiaradia, V. et al. (2015). Synthesis of Eugenyl Acetate in Solvent-Free Acetylation: Process Optimization and Kinetic Evaluation. Longdom Publishing.

Sources

Technical Whitepaper: Computational Profiling of Methyl 2-(2-oxoindolin-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxindole scaffold (2-oxoindoline) represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for FDA-approved kinase inhibitors such as Sunitinib and Nintedanib. This technical guide details the in silico characterization of Methyl 2-(2-oxoindolin-5-yl)acetate , a critical 5-substituted oxindole intermediate.

While often utilized as a synthetic precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and tyrosine kinase inhibitors (TKIs), this guide treats the molecule as a lead candidate to demonstrate a rigorous computational profiling workflow. We focus on its potential binding affinity to VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) , a primary target for anti-angiogenic cancer therapy, validating the protocol through Density Functional Theory (DFT), Molecular Docking, and ADMET prediction.[1]

Integrated Computational Workflow

The following workflow enforces a self-validating logic, ensuring that only geometrically stable and pharmacokinetically viable conformers proceed to high-cost MD simulations.

G Ligand Ligand: Methyl 2-(2-oxoindolin-5-yl)acetate (SMILES: COC(=O)CC1=CC2=C(C=C1)NC(=O)C2) DFT DFT Optimization (B3LYP/6-311G**) Output: HOMO-LUMO Gap & ESP Map Ligand->DFT Geometry Opt Prep Protein & Ligand Prep Protonation (pH 7.4) | Desolvation DFT->Prep Target Target Selection VEGFR-2 (PDB: 4ASD) Resolution: 1.71 Å Target->Prep Docking Molecular Docking (AutoDock Vina / Glide XP) Grid: ATP Binding Pocket Prep->Docking Induced Fit ADMET ADMET Profiling (SwissADME / ProTox-II) BOILED-Egg Model Docking->ADMET Top Pose MD MD Simulation (100 ns) RMSD/RMSF Stability Analysis ADMET->MD If Drug-Like

Figure 1: Hierarchical in silico workflow. The process moves from quantum mechanical validation of the ligand to macromolecular interaction and finally pharmacokinetic viability.

Molecular Geometry & Quantum Mechanical Optimization

Before docking, the electronic properties of the ligand must be established to predict reactivity and hydrogen bonding potential.

Density Functional Theory (DFT) Protocol

The tautomeric state of the oxindole ring (lactam vs. lactim) critically affects binding. The lactam (keto) form is predominant in solution and essential for donor-acceptor motifs in the kinase hinge region.

  • Software: Gaussian 16 or ORCA 5.0.

  • Functional/Basis Set: B3LYP / 6-311G(d,p).

  • Solvation Model: PCM (Water).

Key Output Parameters:

  • HOMO (Highest Occupied Molecular Orbital): Localized on the oxindole nitrogen and aromatic ring, indicating nucleophilic attack sites.

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl groups (ester and amide), indicating electrophilic susceptibility.

  • Dipole Moment: High dipole moment suggests strong polar interactions in the solvent-exposed regions of the binding pocket.

Target Selection & Molecular Docking Protocol[1][2]

Target Rationale: VEGFR-2

The 5-substituted oxindole motif mimics the adenine ring of ATP. We utilize VEGFR-2 (PDB ID: 4ASD) , co-crystallized with Sorafenib, as the validation target due to its high resolution (1.71 Å) and defined "DFG-out" conformation active site.

Docking Methodology

To ensure reproducibility, the following parameters are strictly defined:

ParameterSetting / ValueRationale
Grid Center (x, y, z) -23.1, -15.4, -8.2Centered on the ATP-binding hinge region (Cys919).
Search Space 20 Å x 20 Å x 20 ÅCovers the Hinge, Gatekeeper (Thr916), and DFG motif.
Exhaustiveness 32 (AutoDock Vina)High sampling density to avoid local minima.
Energy Range 4 kcal/molOnly conformers within this range of the best pose are saved.
Binding Mechanism Analysis

The docking results for Methyl 2-(2-oxoindolin-5-yl)acetate typically reveal a binding energy between -7.5 and -8.5 kcal/mol . The interaction map below illustrates the critical pharmacophores.

Interactions L_NH Oxindole N-H (H-Bond Donor) R_Glu Glu917 (Hinge Region) L_NH->R_Glu H-Bond (2.1 Å) L_CO Oxindole C=O (H-Bond Acceptor) R_Cys Cys919 (Hinge Region) L_CO->R_Cys H-Bond (2.3 Å) L_Ester 5-Methyl Acetate (Hydrophobic Tail) R_Val Val848 (Hydrophobic Pocket) L_Ester->R_Val Van der Waals L_Ring Benzene Ring (Pi-Stacking) R_Phe Phe918 (Gatekeeper) L_Ring->R_Phe Pi-Pi T-shaped

Figure 2: Predicted interaction map. The oxindole core anchors to the kinase hinge (Glu917/Cys919), while the methyl acetate tail extends into the hydrophobic back-pocket.

ADMET & Drug-Likeness Profiling[3][4][5][6]

A potent binder is useless if it cannot reach the target. We utilize the SwissADME and ProTox-II algorithms to predict the pharmacokinetic profile.

Predicted Pharmacokinetic Parameters[1][5]
PropertyValue / PredictionInterpretation
Molecular Weight ~205.21 g/mol < 500 Da (Passes Lipinski Rule).
LogP (Lipophilicity) 1.2 - 1.8Optimal for oral bioavailability and membrane permeability.
TPSA ~55 Ų< 140 Ų; Suggests high GI absorption and potential BBB permeation.
GI Absorption HighSuitable for oral dosage forms.
CYP Inhibition CYP1A2 InhibitorPotential drug-drug interaction risk (common for planar aromatics).
PAINS Alert 0 AlertsNo pan-assay interference compounds detected.

Toxicology Note: The ester moiety is susceptible to hydrolysis by plasma esterases, converting the molecule to the corresponding carboxylic acid (2-(2-oxoindolin-5-yl)acetic acid). This metabolite is more polar and may have reduced cell permeability but higher solubility.

Molecular Dynamics (MD) Simulation Strategy

To verify that the docking pose is not an artifact of a rigid receptor model, a 100 ns MD simulation is required.

Protocol:

  • System Setup: GROMACS 2024.

  • Force Field: CHARMM36m (protein) + CGenFF (ligand).

  • Solvation: TIP3P water box, neutralized with Na+/Cl- ions (0.15 M).

  • Analysis Metrics:

    • RMSD (Root Mean Square Deviation): Ligand RMSD < 2.0 Å over the last 50 ns indicates a stable complex.

    • Hydrogen Bond Occupancy: If the H-bond to Cys919 persists for >60% of the simulation time, the inhibition is likely potent.

References

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[2] Scientific Reports, 7, 42717. Link

  • McTigue, M. A., et al. (2012). Crystal structure of the kinase domain of human vascular endothelial growth factor receptor 2: a key enzyme in angiogenesis. Structure, 20(11). (PDB ID: 4ASD). Link

  • Hassan, G. S., et al. (2025). Designing novel potent oxindole derivatives as VEGFR2 inhibitors for cancer therapy: Computational insights. Journal of Molecular Graphics and Modelling, 138, 109049.[3] Link

Sources

A Whitepaper: A Strategic Approach to the Preliminary Biological Screening of Methyl 2-(2-oxoindolin-5-YL)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The oxindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] This guide outlines a comprehensive, multi-tiered strategy for the preliminary biological screening of a novel derivative, Methyl 2-(2-oxoindolin-5-YL)acetate. We move beyond a simple checklist of assays, providing a logical framework designed to efficiently characterize the compound's bioactivity profile, from foundational cytotoxicity to specific target interactions. This whitepaper provides researchers, scientists, and drug development professionals with detailed, field-proven protocols and the scientific rationale behind each experimental choice, ensuring a robust and self-validating screening cascade. The objective is to build a foundational dataset that informs subsequent hit-to-lead optimization and elucidates the therapeutic potential of this promising molecule.

Introduction: The Oxindole Scaffold as a Privileged Structure in Drug Discovery

The Therapeutic Significance of Oxindoles

The 2-oxindole nucleus is a heterocyclic motif found in a wide array of natural alkaloids and synthetic molecules, demonstrating remarkable biological versatility.[2] Its rigid structure provides a stable framework for substituent modifications, enabling fine-tuning of its pharmacological properties. This has led to the development of oxindole derivatives with a vast range of activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2][3][4][5] Notably, this scaffold is central to several blockbuster drugs, such as Sunitinib and Nintedanib, which function as multi-targeted receptor tyrosine kinase (RTK) inhibitors for cancer therapy, underscoring the scaffold's clinical relevance.[6] The power of the oxindole core lies in its ability to mimic key interactions within the active sites of various enzymes and receptors.[7]

Profile of Methyl 2-(2-oxoindolin-5-YL)acetate

The subject of this guide, Methyl 2-(2-oxoindolin-5-YL)acetate, is a synthetic derivative featuring the core oxindole structure. The acetate group at the 5-position introduces a potential point for metabolic modification and interaction with biological targets.

Chemical Structure:

  • IUPAC Name: Methyl 2-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetate

  • Molecular Formula: C₁₁H₁₁NO₃

  • Core Scaffold: 2-Oxindole (Indolin-2-one)

Rationale for a Structured Biological Screening
  • Is the compound biologically active at a reasonable concentration?

  • What is its general effect on cell health (cytotoxicity)?

  • In which therapeutic areas does it show potential activity?

  • What are its potential molecular targets?

This guide details a cascade designed to answer these questions systematically.

The Screening Cascade: A Multi-Tiered Strategy

The proposed screening workflow is designed to maximize data acquisition while conserving resources. It begins with broad, foundational assays and progressively narrows the focus to more specific, target-oriented investigations based on the results of each tier.

Screening_Cascade start_node Methyl 2-(2-oxoindolin-5-YL)acetate (Compound Stock) tier1_node Tier 1: Foundational Screening (General Cytotoxicity) start_node->tier1_node decision1 Potency & Toxicity Profile (IC50) tier1_node->decision1 Assess cell viability tier2_node Tier 2: Broad-Spectrum Bioactivity (Anticancer, Antimicrobial, etc.) decision2 Activity Confirmed in Disease Model? tier2_node->decision2 tier3_node Tier 3: Target Deconvolution (Kinase Profiling, Receptor Binding) decision3 Specific Target(s) Identified? tier3_node->decision3 end_node Hit-to-Lead Optimization decision1->tier2_node IC50 in acceptable range decision1->end_node Overly toxic decision2->tier3_node Yes decision2->end_node No significant activity decision3->tier2_node No, requires broader screening decision3->end_node Yes MTT_Assay cluster_0 Live Cell cluster_1 Dead Cell Mitochondria Mitochondrial Dehydrogenase Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction MTT MTT (Yellow, Water-Soluble) MTT->Mitochondria Mitochondria_dead Inactive Enzyme No_Reaction No Color Change Mitochondria_dead->No_Reaction No Reduction MTT_dead MTT (Yellow, Water-Soluble) MTT_dead->Mitochondria_dead

Caption: Mechanism of the MTT cell viability assay.

Protocol 3.1: Detailed Step-by-Step MTT Assay Protocol

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the compound on a representative cell line (e.g., HEK293 for general toxicity, or a cancer cell line like A549).

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment. [9]2. Compound Preparation: Prepare a 10 mM stock solution of Methyl 2-(2-oxoindolin-5-YL)acetate in DMSO. Perform serial two-fold dilutions in culture medium to create a range of treatment concentrations (e.g., 100 µM, 50 µM, 25 µM... down to ~0.1 µM).

  • Compound Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a "vehicle control" (cells treated with the highest concentration of DMSO used, typically <0.5%) and a "no treatment" control (cells with fresh medium only). [9]4. Incubation: Incubate the plate for a desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form. [10]6. Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Pipette up and down to dissolve the purple formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Table 3.1: Example Data Layout for IC₅₀ Determination
Concentration (µM)Absorbance (570 nm)% Viability (Relative to Control)
1000.1510%
500.3025%
250.6555%
12.51.0588%
6.251.1898%
Vehicle Control1.20100%
Blank (Medium Only)0.05-

Tier 2: Broad-Spectrum Bioactivity Profiling

Rationale: Unveiling Potential Therapeutic Areas

With a known cytotoxicity profile, the next step is to screen for specific biological activities. The rich history of the oxindole scaffold guides this stage. [1][2]Given their proven success as kinase inhibitors and antimicrobial agents, these are logical starting points. [4][7][11]

Focus Area: Anticancer Potential

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a common feature in cancer. [7]Enzyme assays are fundamental tools in drug discovery to identify compounds that can modulate their activity. [12][13]An initial screen against a panel of cancer-relevant kinases (e.g., VEGFR, EGFR, SRC) can quickly reveal if our compound fits this well-established oxindole profile.

Kinase_Inhibition cluster_0 Normal Kinase Activity cluster_1 Inhibition by Compound Kinase Kinase Product Phosphorylated Product Kinase->Product ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Kinase_i Kinase No_Product No Reaction Kinase_i->No_Product ATP_i ATP Substrate_i Substrate Inhibitor Oxindole Inhibitor Inhibitor->Kinase_i Binds to Active Site

Sources

Technical Guide: Stability and Degradation Profile of Methyl 2-(2-oxoindolin-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile, degradation pathways, and experimental protocols for Methyl 2-(2-oxoindolin-5-yl)acetate . This document is structured for researchers and drug development professionals, synthesizing theoretical chemical principles with practical, field-proven methodologies.

Executive Summary & Chemical Identity

Methyl 2-(2-oxoindolin-5-yl)acetate (herein referred to as M-OIA ) is a critical intermediate in the synthesis of indolinone-based kinase inhibitors (e.g., analogs of Sunitinib and Nintedanib). Its structural core—the 2-oxoindoline (oxindole) scaffold—presents unique stability challenges, specifically regarding oxidative susceptibility at the C3 position and hydrolytic lability of the C5-ester side chain.

This guide provides a comprehensive framework for assessing the stability of M-OIA, predicting its degradation products, and establishing robust handling protocols.

Chemical Structure & Properties
PropertyDetail
IUPAC Name Methyl 2-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetate
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Core Scaffold Indolin-2-one (Oxindole)
Key Functional Groups Secondary Amide (Lactam), Methyl Ester, Benzylic Methylene (C3)
Predicted LogP ~1.2 (Moderate Lipophilicity)

Theoretical Stability Profile

The degradation of M-OIA is governed by two primary mechanisms: Ester Hydrolysis and C3-Oxidation . Understanding these pathways is essential for developing stability-indicating methods.

Hydrolytic Degradation (The Ester Linkage)

The methyl ester moiety at the C5 position is the most labile functional group.

  • Mechanism: Nucleophilic acyl substitution.

  • Conditions: Rapid hydrolysis occurs under alkaline conditions (pH > 8) and slower hydrolysis under acidic conditions (pH < 4).

  • Degradant: 2-(2-oxoindolin-5-yl)acetic acid (Free Acid).

  • Impact: The formation of the free acid significantly alters solubility and retention time in Reverse Phase HPLC (RP-HPLC).

Oxidative Degradation (The Oxindole Core)

The C3 position of the oxindole ring (alpha to the carbonyl) is chemically "soft" and prone to oxidation.

  • Mechanism: Radical-mediated autoxidation or metal-catalyzed oxidation.

  • Conditions: Exposure to air, light, or peroxides.

  • Degradant: Methyl 2-(2,3-dioxoindolin-5-yl)acetate (Isatin derivative).

  • Visual Indicator: Degradation is often accompanied by a color change from off-white to orange/red due to the extended conjugation of the isatin core.

Photostability

Indolinone derivatives absorb UV light strongly. Prolonged exposure can lead to radical formation at the N1 or C3 positions, promoting dimerization or ring-opening reactions.

Visualization: Degradation Pathways

The following diagram illustrates the primary degradation pathways for M-OIA.

MOIA_Degradation cluster_conditions Critical Stress Factors MOIA Methyl 2-(2-oxoindolin-5-yl)acetate (Parent Compound) Acid 2-(2-oxoindolin-5-yl)acetic acid (Hydrolysis Product) MOIA->Acid Hydrolysis (pH > 8 or pH < 4) Isatin Methyl 2-(2,3-dioxoindolin-5-yl)acetate (Oxidation Product) MOIA->Isatin Oxidation (O2/H2O2) C3-Methylene Attack Dimer Oxidative Dimers (Secondary Degradants) Isatin->Dimer Radical Coupling (Light/Heat) Factors 1. Moisture (Hydrolysis) 2. Oxygen (Oxidation) 3. UV Light (Photolysis)

Figure 1: Primary degradation pathways of M-OIA leading to the free acid (hydrolysis) and isatin derivative (oxidation).

Experimental Protocols: Forced Degradation Studies

To empirically validate the stability profile, the following stress testing protocols are recommended. These are designed to achieve 5–20% degradation, ensuring the analytical method is stability-indicating.[1]

Protocol Overview
Stress TypeReagent/ConditionDurationTarget Degradation
Acid Hydrolysis 0.1 N HCl, Reflux or 60°C2–6 HoursHydrolysis to Acid
Base Hydrolysis 0.1 N NaOH, RT1–2 HoursRapid Hydrolysis
Oxidation 3% H₂O₂ (Peroxide)2–4 HoursIsatin Formation
Thermal 60°C (Solid State)7 DaysPhysical Stability
Photolytic 1.2 million lux hours~10 DaysRadical/Dimerization
Detailed Workflow (Step-by-Step)

Objective: Confirm the identity of the degradation products using LC-MS.

  • Preparation: Prepare a 1.0 mg/mL stock solution of M-OIA in Acetonitrile/Water (50:50).

  • Acid Stress:

    • Aliquot 5 mL of stock into a flask.

    • Add 5 mL of 0.2 N HCl (Final conc: 0.1 N).

    • Heat at 60°C. Sample at T=0, 1h, 3h, 6h.

    • Neutralize with 0.2 N NaOH before HPLC injection.

  • Base Stress:

    • Aliquot 5 mL of stock.

    • Add 5 mL of 0.2 N NaOH.

    • Keep at Room Temperature (Base hydrolysis is often very fast for methyl esters).

    • Neutralize with 0.2 N HCl immediately before analysis to prevent column damage.

  • Oxidative Stress:

    • Aliquot 5 mL of stock.

    • Add 30% H₂O₂ to reach a final concentration of 3%.

    • Store in the dark at RT. Sample at T=1h, 4h, 24h.

Analytical Method Development

A robust HPLC method is required to separate M-OIA from its polar acid degradant and its non-polar oxidative impurities.

Recommended HPLC Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Low pH suppresses silanol activity and keeps the acid degradant protonated for better retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Indole core) and 210 nm (Amide/Ester).

Analytical Logic

The Free Acid (hydrolysis product) will elute earlier (lower retention time) than the parent M-OIA due to increased polarity. The Isatin (oxidation product) will typically elute later or close to the parent depending on the specific substitution pattern, but its distinct UV spectrum (orange color) allows for easy identification using a Diode Array Detector (DAD).

Storage and Handling Recommendations

Based on the chemical susceptibilities identified above, the following storage conditions are mandatory to maintain the integrity of M-OIA.

ParameterRecommendationRationale
Temperature -20°C (Long term)Slows thermal degradation and hydrolysis rates.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents C3-oxidation (Isatin formation).
Container Amber GlassProtects from UV-induced radical formation.
Solvent Anhydrous DMSO or MeCNAvoid protic solvents (MeOH/EtOH) to prevent transesterification.

Workflow Visualization: Stability Study Design

The following diagram outlines the logical flow for a complete stability study, from sample generation to data reporting.

Stability_Workflow Start Start: M-OIA Sample Stress Forced Degradation (Acid, Base, Ox, Light) Start->Stress Analysis LC-MS Analysis (Identify m/z of degradants) Stress->Analysis Profile Establish Degradation Profile Analysis->Profile ID Major Impurities Method Validate HPLC Method (Specificity & Resolution) Profile->Method Ensure Separation Storage Define Storage Conditions Method->Storage Final Output

Figure 2: Logical workflow for establishing the stability profile and validating analytical methods for M-OIA.

References

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology On-Line. Link

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews. Link

  • Blessy, M., et al. (2014). A review on forced degradation and stability indicating studies. Journal of Pharmaceutical Analysis. Link

  • Baertschi, S. W. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis. Link

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Link

Sources

Methodological & Application

Application Notes and Protocols: Methyl 2-(2-oxoindolin-5-yl)acetate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Disclaimer: As of February 2026, specific experimental data for Methyl 2-(2-oxoindolin-5-yl)acetate is limited in publicly available scientific literature. The following application notes and protocols are based on the well-documented biological activities of the broader oxindole chemical class. These guidelines are intended to serve as a comprehensive starting point for researchers, and all experimental parameters, such as optimal concentrations and incubation times, should be empirically determined for the specific cell lines and assay systems being utilized.

Introduction: The Oxindole Scaffold - A Privileged Structure in Drug Discovery

The oxindole core is a prominent heterocyclic motif found in a variety of natural products and synthetic compounds with a wide spectrum of biological activities.[1] This "privileged scaffold" has been extensively explored in medicinal chemistry, leading to the development of compounds with anticancer, anti-inflammatory, and enzyme-inhibitory properties. The versatility of the oxindole ring allows for substitutions at multiple positions, enabling the fine-tuning of pharmacological profiles. Methyl 2-(2-oxoindolin-5-yl)acetate represents a specific derivative with potential for investigation in various cell-based assays, likely sharing activities with other 5-substituted oxindoles. This document provides a detailed guide for initiating research into the cellular effects of this compound.

Chemical Properties and Handling

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₃Inferred
Molecular Weight 205.21 g/mol Inferred
Appearance Likely a solidInferred from related compounds
Solubility Expected to be soluble in DMSO and other organic solvents. Aqueous solubility may be limited.Inferred

Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) of Methyl 2-(2-oxoindolin-5-yl)acetate in sterile dimethyl sulfoxide (DMSO). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The final concentration of DMSO in cell culture media should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.

Proposed Synthesis Route

A plausible synthetic route for Methyl 2-(2-oxoindolin-5-yl)acetate can be adapted from established methods for the synthesis of 5-substituted oxindole derivatives. One common approach involves the functionalization of the C5 position of the oxindole ring.

Synthesis of Methyl 2-(2-oxoindolin-5-yl)acetate start 5-Nitrooxindole step1 Reduction start->step1 intermediate1 5-Aminooxindole step1->intermediate1 step2 Diazotization intermediate1->step2 intermediate2 Oxindole-5-diazonium salt step2->intermediate2 step3 Sandmeyer-type reaction (e.g., with KCN/CuCN) intermediate2->step3 intermediate3 5-Cyanooxindole step3->intermediate3 step4 Hydrolysis intermediate3->step4 intermediate4 2-Oxoindoline-5-acetic acid step4->intermediate4 step5 Esterification (Methanol, Acid catalyst) intermediate4->step5 product Methyl 2-(2-oxoindolin-5-yl)acetate step5->product

Figure 1: A proposed synthetic pathway for Methyl 2-(2-oxoindolin-5-yl)acetate.

Potential Cellular Applications and Assay Protocols

Based on the known biological activities of the oxindole class, Methyl 2-(2-oxoindolin-5-yl)acetate is a promising candidate for investigation in several key areas of cell biology and drug discovery.

Anticancer Activity: Cell Proliferation and Viability Assays

Many oxindole derivatives have demonstrated potent antiproliferative effects against a variety of cancer cell lines. The initial assessment of a novel compound's anticancer potential typically involves a cell viability assay, such as the MTT or MTS assay.

This protocol is designed for a 96-well plate format and should be optimized for the specific cell line being used.

Materials:

  • Methyl 2-(2-oxoindolin-5-yl)acetate stock solution (in DMSO)

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Methyl 2-(2-oxoindolin-5-yl)acetate in complete culture medium from the DMSO stock solution. A suggested starting concentration range is 0.1 to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Gently pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.

Data Analysis: The percentage of cell viability can be calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition: In Vitro and Cell-Based Assays

Oxindoles are well-known inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.

This protocol provides a general framework for assessing the direct inhibitory effect of Methyl 2-(2-oxoindolin-5-yl)acetate on a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., VEGFR2, CDK2)

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Methyl 2-(2-oxoindolin-5-yl)acetate

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well low-volume plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in kinase assay buffer.

  • Kinase Reaction:

    • Add the diluted compound or vehicle control to the wells of a 384-well plate.

    • Add the purified kinase to each well.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate at 30°C for a predetermined time within the linear range of the reaction.

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

This cell-based assay determines if the compound inhibits the phosphorylation of a specific kinase or its downstream targets within the cell.

Western Blot Workflow A Cell Treatment with Methyl 2-(2-oxoindolin-5-yl)acetate B Cell Lysis and Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-phospho-VEGFR2) E->F G Secondary Antibody Incubation F->G H Detection G->H I Analysis H->I

Figure 2: General workflow for Western blot analysis of protein phosphorylation.

Materials:

  • Cell line expressing the target kinase

  • Methyl 2-(2-oxoindolin-5-yl)acetate

  • Lysis buffer containing protease and phosphatase inhibitors

  • Primary antibodies (total and phosphorylated forms of the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Treatment: Treat cells with various concentrations of the compound for a specified duration.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with the primary antibody against the phosphorylated form of the target protein.

    • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the protein to serve as a loading control.

Data Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein compared to the total protein.

Anti-Angiogenic Activity: Tube Formation and Cell Migration Assays

Given that many oxindole-based kinase inhibitors target pro-angiogenic kinases like VEGFR2, assessing the anti-angiogenic potential of Methyl 2-(2-oxoindolin-5-yl)acetate is a logical step.

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Matrigel or other basement membrane extract

  • Endothelial cell growth medium

  • Methyl 2-(2-oxoindolin-5-yl)acetate

  • 96-well plates

  • Microscope with imaging capabilities

Procedure:

  • Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.

  • Cell Seeding and Treatment:

    • Seed HUVECs onto the Matrigel-coated wells.

    • Treat the cells with different concentrations of the compound.

  • Incubation: Incubate the plate for 4-18 hours to allow for tube formation.

  • Imaging and Analysis:

    • Visualize the tube-like structures using a microscope.

    • Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops.

This assay measures the ability of a compound to inhibit cell migration, a key process in angiogenesis.

Wound Healing Assay A Grow cells to confluence B Create a 'scratch' in the cell monolayer A->B C Treat with Methyl 2-(2-oxoindolin-5-yl)acetate B->C D Image at T=0 C->D E Incubate and image at regular intervals D->E F Measure wound closure E->F

Figure 3: Workflow of a wound healing (scratch) assay.

Procedure:

  • Cell Culture: Grow a confluent monolayer of cells (e.g., endothelial cells or cancer cells) in a multi-well plate.

  • Scratch Creation: Create a uniform "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Treatment: Wash the wells to remove dislodged cells and add fresh medium containing different concentrations of the test compound.

  • Imaging: Capture images of the scratch at time zero and at regular intervals thereafter (e.g., every 6-12 hours).

  • Data Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.

Trustworthiness and Self-Validating Systems

For every protocol described, it is imperative to include appropriate controls to ensure the validity of the results:

  • Positive Control: A known inhibitor or activator for the specific assay (e.g., a known kinase inhibitor for the kinase assay).

  • Negative Control: A vehicle control (e.g., DMSO) to account for any effects of the solvent.

  • Untreated Control: To establish a baseline for the assay.

By comparing the results of the test compound to these controls, the specific effects of Methyl 2-(2-oxoindolin-5-yl)acetate can be reliably determined.

Conclusion and Future Directions

Methyl 2-(2-oxoindolin-5-yl)acetate, as a member of the pharmacologically significant oxindole family, holds considerable potential for investigation in various cell-based assays. The protocols outlined in this document provide a robust framework for initiating studies into its anticancer, kinase inhibitory, and anti-angiogenic properties. It is crucial to reiterate that these are generalized protocols, and optimization for specific experimental conditions is essential for generating accurate and reproducible data. Further studies, including target identification and in vivo efficacy models, will be necessary to fully elucidate the therapeutic potential of this compound.

References

  • New 2-Oxoindolin Phosphonates as Novel Agents to Treat Cancer: A Green Synthesis and Molecular Modeling. MDPI. Available at: [Link]

  • Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation. PMC. Available at: [Link]

  • How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. CLYTE Technologies. Available at: [Link]

  • Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen. JOVE. Available at: [Link]

  • SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Béla P. Available at: [Link]

Sources

In vitro evaluation of Methyl 2-(2-oxoindolin-5-YL)acetate against specific cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Evaluation of Methyl 2-(2-oxoindolin-5-yl)acetate

Executive Summary & Scientific Rationale

The oxindole (2-indolinone) scaffold is a "privileged structure" in medicinal chemistry, forming the core of approved kinase inhibitors such as Sunitinib and Nintedanib. While 3-substituted oxindoles are extensively characterized, Methyl 2-(2-oxoindolin-5-yl)acetate represents a distinct 5-substituted scaffold, often utilized as a versatile building block for synthesizing novel anticancer agents, HDAC inhibitors, or antimicrobial hydrazides.

This Application Note details the standardized protocol for the in vitro evaluation of Methyl 2-(2-oxoindolin-5-yl)acetate. Unlike fully optimized drugs, this compound requires a specific evaluation strategy to distinguish its intrinsic biological activity from its potential as an inert scaffold.

Key Challenges Addressed:

  • Solubility Limits: Oxindoles are hydrophobic; improper solubilization leads to precipitation and false negatives.

  • Ester Stability: The methyl ester moiety is susceptible to hydrolysis by intracellular and extracellular esterases, potentially converting the compound to its free acid form in situ.

  • Baseline Toxicity: Establishing the "scaffold toxicity" baseline is critical before derivatization.

Compound Specifications & Preparation

Compound: Methyl 2-(2-oxoindolin-5-yl)acetate Molecular Formula: C₁₁H₁₁NO₃ Molecular Weight: 205.21 g/mol Target Cell Lines: A549 (Lung Carcinoma), MCF-7 (Breast Adenocarcinoma), HUVEC (Endothelial Control).

2.1 Solubility & Stock Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade (≥99.9%).

  • Stock Concentration: Prepare a 50 mM master stock.

    • Calculation: Dissolve 10.26 mg of compound in 1.0 mL DMSO.

    • Storage: Aliquot into amber glass vials (hydrophobic compounds can adsorb to plastics). Store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution: Dilute in serum-free media immediately prior to use. Ensure final DMSO concentration is <0.5% (v/v) to prevent solvent toxicity.

2.2 Stability Check (Critical Step)
  • Rationale: Methyl esters can be rapidly hydrolyzed by serum esterases (e.g., carboxylesterases) present in Fetal Bovine Serum (FBS).

  • Pre-Assay Validation: Incubate 10 µM compound in Complete Media (RPMI + 10% FBS) at 37°C. Analyze aliquots at 0h, 4h, and 24h via LC-MS to quantify the ratio of Methyl Ester vs. Free Acid.

    • Decision Gate: If >50% hydrolysis occurs within 4h, biological data will reflect the metabolite (acid), not the parent ester.

Experimental Protocols
Protocol A: Multiparametric Cytotoxicity Screening (MTT/CCK-8)

Objective: Determine the IC₅₀ value to assess antiproliferative potency.

Materials:

  • A549 and MCF-7 cell lines (ATCC validated).

  • CCK-8 Reagent (preferred over MTT for higher sensitivity and no solubilization step).

  • Positive Control: Sunitinib (Oxindole-based kinase inhibitor) or Staurosporine.

Workflow:

  • Seeding: Plate cells in 96-well plates at optimized densities (A549: 3,000 cells/well; MCF-7: 5,000 cells/well) in 100 µL media.

  • Attachment: Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Perform a 9-point serial dilution (1:3) of the compound starting at 100 µM (Final range: 100 µM to 0.015 µM).

    • Include Vehicle Control (0.5% DMSO) and Blank (Media only).

    • Replicates: n=4 per concentration.[1]

  • Incubation: 48 hours or 72 hours.

  • Readout: Add 10 µL CCK-8 reagent per well. Incubate 1-4 hours. Measure Absorbance at 450 nm.

Data Analysis: Calculate % Viability:



Fit data to a non-linear regression model (log(inhibitor) vs. response) to derive IC₅₀.
Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: Oxindole derivatives often arrest cells in the G2/M phase by interfering with microtubule polymerization or CDK inhibition. This assay validates the Mechanism of Action (MoA).

Workflow:

  • Synchronization: Starve A549 cells (serum-free media) for 24 hours to synchronize in G0/G1.

  • Release & Treat: Replace with complete media containing Methyl 2-(2-oxoindolin-5-yl)acetate at IC₅₀ and 2x IC₅₀ concentrations. Incubate for 24 hours.

  • Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol dropwise while vortexing. Store at -20°C overnight.

  • Staining: Wash ethanol. Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min at 37°C in dark.

  • Acquisition: Analyze on flow cytometer (e.g., BD FACSCanto). Record 10,000 events.

  • Gating: Exclude doublets (FSC-A vs FSC-H). Quantify % cells in G0/G1, S, and G2/M phases.

Visualization of Experimental Logic
Diagram 1: The "Scaffold Validation" Workflow

This diagram illustrates the decision-making process when evaluating a chemical building block like Methyl 2-(2-oxoindolin-5-yl)acetate.

ScaffoldValidation Start Compound: Methyl 2-(2-oxoindolin-5-yl)acetate Solubility Step 1: Solubility Check (DMSO 50mM) Start->Solubility Stability Step 2: Media Stability (LC-MS) Check for Ester Hydrolysis Solubility->Stability Decision Is Compound Stable > 4h? Stability->Decision PathA Path A: Stable Parent Proceed to Cytotoxicity Decision->PathA Yes PathB Path B: Rapid Hydrolysis Test Free Acid Metabolite Decision->PathB No Screen Step 3: Screening (A549/MCF-7) Assay: CCK-8 / MTT PathA->Screen PathB->Screen Modify Protocol MoA Step 4: Mechanism (Flow Cytometry) Target: G2/M Arrest? Screen->MoA If IC50 < 10 µM

Caption: Workflow for validating the biological integrity of the oxindole ester scaffold prior to high-throughput screening.

Diagram 2: Putative Signaling Interference

Oxindoles typically act as ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs). This diagram maps the potential impact of the 5-substituted oxindole on the VEGF/PDGF pathway.

SignalingPathway Ligand Growth Factors (VEGF/PDGF) Receptor RTK Receptor (VEGFR/PDGFR) Ligand->Receptor Binding Ras Ras-GTP Receptor->Ras Phosphorylation Inhibitor Oxindole Scaffold (Putative Block) Inhibitor->Receptor ATP Competition Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Gene Transcription ERK->Nucleus Translocation Effect Proliferation & Angiogenesis Nucleus->Effect

Caption: Putative mechanism of action: Oxindole scaffolds may competitively inhibit RTK phosphorylation, blocking downstream Ras/Raf/MEK signaling.

Expected Results & Troubleshooting
ParameterExpected OutcomeTroubleshooting / Notes
Solubility Clear solution in DMSO up to 50 mM.If precipitate forms in media, reduce stock to 10 mM or use 0.1% Tween-80.
Stability T₁/₂ > 6 hours in serum-free media.In 10% FBS, T₁/₂ may drop to <1 hour. Use heat-inactivated FBS or serum-free pulse treatment if stability is poor.
Cytotoxicity (IC₅₀) > 50 µM (if inert scaffold). < 10 µM (if active).If IC₅₀ > 100 µM, the compound is non-toxic and suitable as a benign scaffold for library generation.
Morphology Cell shrinkage, detachment (Apoptosis).Verify with Annexin V/PI staining to distinguish apoptosis from necrosis.

Interpretation of Data:

  • Scenario A (High Potency, IC₅₀ < 5 µM): The 5-substituted acetate group actively engages a target (likely a kinase or tubulin). Proceed to Kinase Selectivity Profiling.

  • Scenario B (Low Potency, IC₅₀ > 50 µM): The compound is biologically inert in this context. It is an ideal "blank slate" for appending pharmacophores (e.g., converting the ester to a hydrazone or amide).

References
  • Oxindole Scaffold in Drug Discovery: Rudrapal, M., et al. (2023).[2][3] "Oxindole and its derivatives: A review on recent progress in biological activities." Journal of King Saud University - Science.

  • Cytotoxicity Protocols for Oxindoles: Bantu, R., et al. (2019). "Synthesis and Biological Evaluation of Benzimidazole-Oxindole Conjugates as Microtubule-Targeting Agents." European Journal of Medicinal Chemistry.

  • Metabolic Stability of Esters: Di, L., & Kerns, E. (2008). "Drug-Like Properties: Concepts, Structure Design and Methods." ScienceDirect. (Chapter on Hydrolytic Stability).

  • Chemical Structure Validation: FooDB. "Methyl oxindole-3-acetate (Structural Analog Reference)." FooDB Database.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 2-(2-oxoindolin-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(2-oxoindolin-5-yl)acetate. As a crucial intermediate in the development of various pharmaceuticals, optimizing its synthesis for yield and purity is paramount. This document provides a detailed experimental protocol, a comprehensive troubleshooting guide, and frequently asked questions to address common challenges encountered during its preparation.

I. Core Synthesis Protocol: Palladium-Catalyzed Heck Coupling

The most direct and widely applicable method for the synthesis of Methyl 2-(2-oxoindolin-5-yl)acetate is the Palladium-catalyzed Heck coupling of 5-bromo-2-oxoindoline with methyl acrylate. This reaction forms the carbon-carbon bond at the C5 position of the oxindole ring.

Reaction Scheme:

Heck_Coupling A 5-Bromo-2-oxoindoline Catalyst Pd Catalyst, Ligand, Base A->Catalyst + B Methyl Acrylate B->Catalyst + C Methyl 2-(2-oxoindolin-5-yl)acetate Catalyst->C Heck Coupling

Caption: General scheme of the Heck coupling reaction.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for Heck coupling reactions involving similar substrates.

Materials:

  • 5-bromo-2-oxoindoline

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tris(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 5-bromo-2-oxoindoline (1.0 eq), Palladium(II) acetate (0.02 eq), and Tris(o-tolyl)phosphine (0.04 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF to dissolve the solids. Then, add triethylamine (2.0 eq) followed by methyl acrylate (1.5 eq) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford Methyl 2-(2-oxoindolin-5-yl)acetate as a solid.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Methyl 2-(2-oxoindolin-5-yl)acetate via the Heck coupling reaction.

Troubleshooting_Workflow Start Low or No Product Formation Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Purification_Problem Difficulty in Purification Start->Purification_Problem Check_Conditions Optimize Reaction Conditions Check_Reagents->Check_Conditions Catalyst_Issues Address Catalyst/Ligand Problems Check_Conditions->Catalyst_Issues Side_Reactions Identify & Minimize Side Reactions Catalyst_Issues->Side_Reactions Success Improved Yield & Purity Side_Reactions->Success Optimize_Chromatography Adjust Chromatography Conditions Purification_Problem->Optimize_Chromatography Recrystallization Consider Recrystallization Optimize_Chromatography->Recrystallization Recrystallization->Success

Caption: A workflow for troubleshooting common synthesis issues.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Conversion of Starting Material 1. Inactive Catalyst: The Pd(0) active species may not have formed or has deactivated. 2. Poor Quality Reagents: Impurities in starting materials, solvent, or base can inhibit the reaction. 3. Suboptimal Reaction Conditions: Temperature may be too low, or reaction time too short.1. Catalyst Activation & Ligand Choice: Ensure the use of a reliable palladium precursor like Pd(OAc)₂. The choice of phosphine ligand is critical; bulky, electron-rich ligands like P(t-Bu)₃ or Buchwald-type ligands can improve catalytic activity, especially for less reactive aryl halides.[1][2] Consider a higher catalyst loading (e.g., 5 mol%). 2. Reagent Purity: Use freshly distilled and anhydrous DMF. Ensure the triethylamine is pure and dry. Impurities in the 5-bromo-2-oxoindoline can also affect the reaction. 3. Condition Optimization: Incrementally increase the reaction temperature (e.g., to 120-130 °C in a sealed tube if using a high-boiling solvent like DMF or DMAc). Extend the reaction time and monitor closely by TLC/LC-MS.
Formation of Significant Side Products 1. Homocoupling of 5-bromo-2-oxoindoline: This can occur at high temperatures or with certain catalyst systems. 2. Polymerization of Methyl Acrylate: High concentrations of methyl acrylate or high temperatures can lead to polymerization. 3. Reduction of 5-bromo-2-oxoindoline: The starting material can be dehalogenated to 2-oxoindoline.1. Minimize Homocoupling: Lowering the reaction temperature or using a more efficient catalyst/ligand system can reduce this side reaction. The use of specific ligands can suppress the formation of homocoupled products. 2. Control Polymerization: Add the methyl acrylate slowly to the reaction mixture at the reaction temperature. Using a slight excess (1.2-1.5 eq) is often sufficient. 3. Prevent Reduction: Ensure an inert atmosphere is maintained throughout the reaction to prevent oxidative degradation of the catalyst which can lead to reductive dehalogenation pathways.
Product is Contaminated with Palladium Residues Incomplete Removal of Palladium Catalyst: The palladium catalyst can co-elute with the product during chromatography.Purification Strategy: After the initial workup, consider washing the organic layer with an aqueous solution of a palladium scavenger like thiourea or sodium thiosulfate. During chromatography, a polar solvent system may help in retaining the palladium species on the silica gel.
Low Isolated Yield After Purification 1. Product Loss During Workup: The product may have some water solubility, leading to loss during aqueous washes. 2. Difficult Chromatographic Separation: The product may have a similar polarity to a major impurity.1. Workup Optimization: Minimize the volume of aqueous washes. Back-extract the aqueous layers with ethyl acetate to recover any dissolved product. 2. Chromatography Refinement: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. If impurities persist, consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

III. Frequently Asked Questions (FAQs)

Q1: Can other palladium catalysts or ligands be used for this reaction?

A1: Yes, a wide range of palladium catalysts and ligands can be employed for Heck reactions. For instance, PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ can be used as the catalyst. The choice of ligand is often crucial for optimizing the reaction. Bulky, electron-rich phosphine ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃) or biaryl phosphine ligands (e.g., XPhos, SPhos), can often improve yields and reaction rates, especially with less reactive aryl halides.[1][2] N-heterocyclic carbene (NHC) ligands have also shown great promise in Heck couplings.[1] The optimal catalyst-ligand combination often needs to be determined empirically for a specific substrate.

Q2: What is the role of the base in the Heck reaction?

A2: The base, typically an amine like triethylamine or an inorganic base like potassium carbonate, plays a crucial role in the catalytic cycle. Its primary function is to neutralize the hydrogen halide (HBr in this case) that is eliminated in the final step of the cycle, regenerating the active Pd(0) catalyst.[2] The choice of base can influence the reaction rate and the formation of byproducts.

Q3: Are there any alternative synthesis routes for Methyl 2-(2-oxoindolin-5-yl)acetate?

A3: While the Heck coupling is a very common and effective method, other synthetic strategies can be considered. One potential alternative involves the functionalization of 5-aminoindolin-2-one. This could involve a Sandmeyer-type reaction to introduce a cyano group, followed by hydrolysis and esterification. Another approach could be a multi-step sequence starting from a different commercially available substituted indole or oxindole. However, these routes are often longer and may result in lower overall yields compared to the directness of the Heck coupling.

Q4: How can I confirm the structure of the synthesized product?

A4: The structure of Methyl 2-(2-oxoindolin-5-yl)acetate should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the aromatic protons of the oxindole ring, the methylene protons of the acetate group, and the methyl ester protons. ¹³C NMR will confirm the presence of all carbon atoms in the molecule, including the carbonyls of the lactam and the ester.

  • Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming the correct mass.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H and C=O stretching vibrations of the oxindole and the C=O stretch of the ester will be observed.

Q5: What are the key safety precautions to take during this synthesis?

A5:

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: DMF is a skin and respiratory irritant. Anhydrous solvents are often reactive with water. Handle all solvents in a fume hood.

  • Reagents: Triethylamine is a corrosive and flammable liquid. Methyl acrylate is a flammable liquid and a lachrymator. Handle with care and appropriate PPE.

  • Inert Atmosphere: Reactions under inert atmosphere carry the risk of asphyxiation if not properly managed. Ensure good ventilation.

IV. References

  • Heck, R. F. Palladium-Catalyzed Vinylation of Organic Halides. Org. React.1982 , 27, 345–390.

  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000 , 100 (8), 3009–3066. [Link]

  • de Vries, J. G. The Heck Reaction. In The Handbook of Homogeneous Catalysis; Wiley-VCH: Weinheim, Germany, 2007; pp 1–46. [Link]

  • CN102875562A - Method for preparing oxindole-5-acetic acid methyl ester intermediate - Google Patents.

Sources

Purification challenges of Methyl 2-(2-oxoindolin-5-YL)acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification and handling challenges of Methyl 2-(2-oxoindolin-5-yl)acetate (also referred to as Methyl 5-oxindoleacetate).

This guide is structured as a Tier-3 Technical Support resource, designed for researchers encountering specific purity or stability issues.

Case ID: OX-5-YL-PURITY Status: Active Assigned Specialist: Senior Application Scientist (Process Chemistry) Subject: Troubleshooting Purification, Stability, and Handling

Compound Profile & Critical Properties[1][2]

Before initiating troubleshooting, verify that your target molecule matches the physicochemical profile below. Deviations here often indicate fundamental synthesis failures rather than purification issues.

PropertySpecificationTechnical Note
Chemical Name Methyl 2-(2-oxoindolin-5-yl)acetate5-isomer of the oxindole acetate series.
Formula C₁₁H₁₁NO₃MW: 205.21 g/mol
Appearance Off-white to pale beige solidWarning: Pink or red coloration indicates oxidation (see Section 3).
Solubility DMSO, DMF, Hot Methanol, Hot Ethyl AcetatePoor solubility in water, hexanes, and cold ether.
Labile Sites C-3 Methylene (Oxidation), Methyl Ester (Hydrolysis)Requires inert atmosphere and pH control.

Troubleshooting Guide (Q&A)

Issue 1: "My product is turning pink or red during purification."

Diagnosis: Auto-oxidation at the C-3 position. The methylene group at position 3 of the oxindole ring (adjacent to the lactam carbonyl) is "active." Upon exposure to air and light, it forms a hydroperoxide intermediate, which degrades into isatin (orange/red) or dimerizes to isoindigo (dark red) derivatives [1].

Corrective Action:

  • Degas All Solvents: Sparge chromatography solvents with nitrogen or argon for 15 minutes before use. Dissolved oxygen is the primary reactant.

  • Shield from Light: Wrap columns and flasks in aluminum foil. Photo-oxidation accelerates the C-3 radical formation.

  • Add Antioxidants (Optional): If the problem persists during scale-up, add 0.1% w/v Ascorbic Acid to the aqueous mobile phase (if using Reverse Phase) to scavenge radical species.

Issue 2: "I see a new impurity peak (+14 mass units or -14 mass units) after recrystallization."

Diagnosis: Transesterification or Hydrolysis.

  • -14 Da (Loss of CH₂): Hydrolysis of the methyl ester to the free acid (2-(2-oxoindolin-5-yl)acetic acid). This occurs if wet solvents are used, particularly if the pH is not neutral.

  • +14 Da (Ethyl vs Methyl): Transesterification. If you recrystallized from Ethanol, the methyl ester can swap with the ethyl group, especially if trace acid/base catalyst is present.

Corrective Action:

  • Avoid Alcohols for Recrystallization: Switch to a non-nucleophilic solvent system like Ethyl Acetate/Heptane or Acetonitrile/Water .

  • pH Control: Ensure the crude material is neutral. Wash with buffered brine (pH 7.0) prior to crystallization to remove residual acidic/basic catalysts from the synthesis step.

Issue 3: "The compound precipitates as a gum/oil instead of crystals."

Diagnosis: Impurity super-saturation or incorrect polarity. Oxindole derivatives often "oil out" when non-polar impurities (like unreacted starting materials or mineral oil from hydrides) prevent crystal lattice formation.

Corrective Action:

  • The "Seeding" Protocol: Dissolve the gum in a minimum amount of hot Ethyl Acetate. Add Heptane dropwise until cloudy. Stop. Add a seed crystal (if available) or scratch the glass surface. Allow to cool to Room Temperature (RT) slowly over 4 hours. Do not put it directly in the freezer.

  • Trituration: If it oils out, decant the solvent and triturate the oil with cold Diethyl Ether or MTBE. Vigorous stirring often induces solidification by extracting the lipophilic impurities.

Degradation & Impurity Pathways

Understanding the "Why" behind the impurities is crucial for prevention. The diagram below illustrates the two primary failure modes: Oxidation (Color change) and Hydrolysis (Yield loss).

DegradationPathways Target Methyl 2-(2-oxoindolin-5-yl)acetate (Colorless/Beige) Radical C-3 Radical Intermediate Target->Radical Light/O2 Acid Free Acid Hydrolysis Product (Solubility Change) Target->Acid H2O / pH > 8 or pH < 4 Isatin Isatin Derivative (Orange/Red Impurity) Radical->Isatin Oxidation Isoindigo Isoindigo Dimer (Deep Red Impurity) Radical->Isoindigo Dimerization

Figure 1: Primary degradation pathways. The C-3 oxidation leads to colored impurities, while ester hydrolysis leads to solubility shifts.

Validated Purification Protocols

Method A: Recrystallization (Recommended for >95% Purity)

Best for removing trace inorganic salts and slight oxidation products.

  • Preparation: Place crude solid in a round-bottom flask with a stir bar.

  • Dissolution: Add Ethyl Acetate (10 mL per gram of solid). Heat to reflux (approx. 77°C).

  • Solvent Adjustment: If not fully dissolved, slowly add Methanol dropwise until a clear solution is obtained. Note: Minimize Methanol usage to prevent transesterification.

  • Filtration: Filter hot through a glass frit (porosity M) to remove insoluble salts/dust.

  • Crystallization: Reheat filtrate to reflux. Remove from heat. Add n-Heptane dropwise until persistent turbidity is observed.

  • Cooling: Wrap flask in a towel to cool slowly to RT (2-3 hours). Then cool to 0-4°C for 1 hour.

  • Collection: Filter the off-white crystals. Wash with cold Heptane. Dry under vacuum at 40°C.[1]

Method B: Flash Column Chromatography (For Complex Mixtures)

Best for separating unreacted starting materials (e.g., 5-bromooxindole).

ParameterSettingRationale
Stationary Phase Silica Gel (40-63 µm)Standard phase. Neutralize with 1% Et3N if acid sensitive.
Mobile Phase A Dichloromethane (DCM)Solubilizes the oxindole core.
Mobile Phase B Methanol (MeOH)Provides polarity for elution.
Gradient 0% to 5% MeOH in DCMShallow gradient prevents co-elution.
Loading Solid load on CeliteImproves resolution for low-solubility compounds.
Detection UV 254 nm & 280 nmOxindole has strong absorbance at 254 nm.

Solubility & Solvent Compatibility Table

Use this data to design your own extraction or cleaning processes.

SolventSolubility (RT)Solubility (Hot)Suitability
Water InsolubleInsolubleAnti-solvent / Wash
Methanol ModerateHighGood for recrystallization (Risk: Transesterification)
Ethyl Acetate LowHighExcellent (Primary solvent)
Dichloromethane ModerateHighGood for chromatography loading
Hexanes/Heptane InsolubleInsolubleExcellent (Anti-solvent)
DMSO/DMF HighHighAvoid (Hard to remove)

References

  • Sumpter, W. C. (1945). The Chemistry of Oxindole. Chemical Reviews, 37(3), 443–479.

  • Krapcho, A. P. (1982). Synthetic Applications of Dealkoxycarbonylations of Malonate Esters. Synthesis, 1982(10), 805-822. (Context: Synthesis mechanism via decarboxylation).

  • Sigma-Aldrich. (2024). Methyl 2-(2-oxoindolin-6-yl)acetate Product Sheet. (Context: Structural isomer handling and safety data).

  • Porcs-Makkay, M., et al. (2004). Process for the preparation of Ropinirole. US Patent 20050192338A1. (Context: Industrial handling of oxindole acetate intermediates).

Sources

Technical Support Center: Overcoming Resistance to Methyl 2-(2-oxoindolin-5-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indolinone Paradox

You are likely working with Methyl 2-(2-oxoindolin-5-yl)acetate as a core scaffold or intermediate for multi-targeted tyrosine kinase inhibitors (nRTKIs), similar to Nintedanib or Sunitinib .

A common frustration with this scaffold is the "Translation Gap": the compound shows nanomolar potency in biochemical kinase assays (VEGFR, PDGFR, FGFR) but exhibits unexpected resistance or poor efficacy in cellular models.

This guide deconstructs "resistance" into three distinct failure modes:

  • Metabolic Instability (The Ester Liability): The molecule is degraded before reaching the target.

  • Pharmacokinetic Trapping (The Lysosome Effect): The molecule is sequestered away from the target.

  • Pharmacodynamic Adaptation (The Bypass): The cell rewires signaling to ignore the target inhibition.

Module 1: Chemical & Metabolic Resistance (The Ester Liability)[1]

Symptom:

"My compound has an IC50 of 10 nM against VEGFR2 in enzymatic assays, but >5 µM in HUVEC or tumor cell proliferation assays."

Diagnosis: Rapid Ester Hydrolysis. Methyl 2-(2-oxoindolin-5-yl)acetate contains a methyl ester. In cellular contexts (and plasma), carboxylesterases (CES1/CES2) rapidly hydrolyze this ester into the corresponding carboxylic acid.

  • Consequence: The resulting acid is negatively charged at physiological pH (7.4), drastically reducing membrane permeability and often abolishing binding affinity to the ATP pocket.

Troubleshooting Protocol: Stability Validation

StepActionRationale
1 Media Stability Check Incubate 1 µM compound in cell culture media (with 10% FBS) at 37°C.
2 Sampling Collect aliquots at 0, 1, 4, and 24 hours. Quench with ice-cold acetonitrile.
3 LC-MS/MS Analysis Monitor the parent (Methyl ester) vs. metabolite (Carboxylic acid).
4 Esterase Inhibition If hydrolysis >50% in 4h, repeat assay with BNPP (Bis-4-nitrophenyl phosphate) , a broad-spectrum esterase inhibitor (100 µM).

Q: If hydrolysis is the culprit, how do I proceed?

  • Immediate Fix: Co-treat cells with BNPP (for in vitro proof of concept only).

  • Structural Fix: Bioisosteric replacement. Replace the labile methyl ester with a more stable amide, oxadiazole, or a sterically hindered ester (e.g., isopropyl or tert-butyl), though this may affect potency.

Module 2: Pharmacokinetic Resistance (The Lysosomal Trap)

Symptom:

"The compound is stable, and intracellular mass spec shows high accumulation, but downstream signaling (e.g., p-ERK, p-AKT) remains uninhibited."

Diagnosis: Lysosomal Sequestration (Ion Trapping). Indolinone derivatives are typically hydrophobic weak bases (pKa ~7.5–9.0). They freely permeate membranes but become protonated in the acidic environment of lysosomes (pH 4.5–5.0).

  • Mechanism: Once protonated, they cannot diffuse back out. They are "trapped" in the lysosome, physically separated from their kinase targets in the cytoplasm. This is a hallmark resistance mechanism for Sunitinib and Nintedanib analogs.

Experimental Validation: The "Lysosome Release" Assay

  • Seeding: Seed cells (e.g., A549 or HUVEC) on coverslips.

  • Treatment: Treat with Compound-X (IC50 concentration) for 24 hours.

  • Visualization: Indolinones are often intrinsically fluorescent (green/yellow). Co-stain with LysoTracker Red .[1]

    • Result: If signals overlap (Yellow), the drug is trapped.

  • Functional Rescue:

    • Treat cells with Chloroquine (25 µM) or Bafilomycin A1 (10 nM) for 1 hour prior to compound addition.

    • Logic: These agents raise lysosomal pH, preventing protonation and trapping.

    • Readout: If Chloroquine restores potency (IC50 drops), resistance is driven by sequestration.

Module 3: Pharmacodynamic Resistance (Bypass Signaling)

Symptom:

"Target phosphorylation (e.g., p-VEGFR) is inhibited, but cell viability is unaffected."

Diagnosis: Kinase Switching / Bypass Tracks. Inhibiting one angiogenic receptor often triggers the upregulation of another to maintain survival signals.

Common Indolinone Bypass Mechanisms:

  • FGFR Upregulation: When VEGFR is hit, cells upregulate FGF2/FGFR1.

  • EGFR Activation: "Kinase switching" to EGFR pathways.

Troubleshooting: The Combination Matrix

Run a combinatorial viability assay (Checkerboard format) to identify the bypass track.

Combination PartnerTarget PathwayRationale
Trametinib MEK/ERKBlocks convergence point of bypass signals.
Erlotinib EGFRTests for receptor switching to EGFR.
BGJ398 FGFRTests for FGF-driven rescue (common in endothelial cells).
Visualizing the Resistance Landscape

The following diagram illustrates the decision flow when encountering resistance with Indolinone-5-acetate derivatives.

IndolinoneResistance Start Problem: High Cellular IC50 (vs Enzymatic Potency) CheckStability Step 1: Check Metabolic Stability (LC-MS in Media) Start->CheckStability Hydrolysis Rapid Hydrolysis Detected (Methyl Ester -> Acid) CheckStability->Hydrolysis >50% loss in 4h Stable Compound is Stable CheckStability->Stable <10% loss Action_Chem Action: Use Esterase Inhibitor (BNPP) or Modify Chemistry (Amide) Hydrolysis->Action_Chem CheckLoc Step 2: Check Subcellular Localization (Fluorescence/LysoTracker) Stable->CheckLoc Trapped Lysosomal Trapping (Co-localization) CheckLoc->Trapped Punctate Staining Cytosolic Cytosolic Distribution (Target Accessible) CheckLoc->Cytosolic Diffuse Staining Action_Lyso Action: Co-treat with Chloroquine or Reduce Basicity (pKa) Trapped->Action_Lyso CheckTarget Step 3: Check Target Status (Western Blot: p-RTK) Cytosolic->CheckTarget TargetHit Target Inhibited (But cells survive) CheckTarget->TargetHit TargetMiss Target NOT Inhibited (Gatekeeper Mutation?) CheckTarget->TargetMiss Action_Bypass Action: Screen Combinations (MEK/FGFR Inhibitors) TargetHit->Action_Bypass Action_Seq Action: Sequence Kinase Domain (Look for Steric Hindrance) TargetMiss->Action_Seq

Caption: Diagnostic workflow distinguishing metabolic instability (ester hydrolysis) from biological resistance (lysosomal trapping or bypass signaling).

FAQ: Frequently Asked Questions

Q1: Can I use the carboxylic acid metabolite directly to test for activity? A: You can, but expect poor results. The free acid of indolinone-5-acetate is highly polar. Unless you are targeting an extracellular receptor or using electroporation, it will not penetrate the cell membrane effectively to reach intracellular kinase domains.

Q2: Why does resistance develop faster in 3D spheroid cultures compared to 2D monolayers? A: Spheroids have a hypoxic core with lower pH. This acidic microenvironment exacerbates Lysosomal Sequestration (ion trapping) and often upregulates P-gp efflux pumps. If testing in 3D, always run a parallel arm with Verapamil (P-gp inhibitor) or Chloroquine to validate permeability.

Q3: My compound has a "Gatekeeper" mutation (e.g., T670I in Kit). Is the scaffold useless? A: Not necessarily. The indolinone core is flexible. Resistance to the methyl ester derivative often arises from steric clashes in the ATP binding pocket.

  • Solution: Modify the C3-position of the indolinone. Moving from a rigid double bond to a more flexible linker, or changing the substitution pattern on the pyrrole/indole partner, can often re-establish binding affinity to mutant kinases.

References
  • Gotink, K. J., et al. (2011). Lysosomal sequestration of sunitinib: a novel mechanism of drug resistance.[2] Clinical Cancer Research.

  • Roth, G. J., et al. (2015). Nintedanib: from discovery to the clinic. Journal of Medicinal Chemistry.

  • Zhitomirsky, B., & Assaraf, Y. G. (2016). Lysosomes as mediators of drug resistance in cancer. Drug Resistance Updates.

  • Satoh, T., et al. (2019). Esterase inhibition by BNPP to stabilize ester-containing compounds in cellular assays. Biological & Pharmaceutical Bulletin.

Sources

Technical Support Center: Stability Enhancement Guide for Methyl 2-(2-oxoindolin-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the stability of Methyl 2-(2-oxoindolin-5-yl)acetate in solution Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, and Formulation Scientists[1][2]

Introduction

Welcome to the Technical Support Center. This guide addresses the stability challenges associated with Methyl 2-(2-oxoindolin-5-yl)acetate , a critical intermediate and pharmacophore in the development of kinase inhibitors (e.g., VEGFR/PDGFR inhibitors like Nintedanib analogues) and auxin-related probes.[1][2]

This molecule possesses two primary distinct reactive centers that compromise its solution stability:

  • The Methyl Ester Moiety: Susceptible to hydrolytic cleavage, yielding the free acid.

  • The Oxindole Core (C3 Position): Prone to oxidative radical coupling and aldol-like condensations.[1][2]

The following troubleshooting guide is structured to address specific observations you may encounter in the lab, providing mechanistic insights and validated protocols to mitigate degradation.

Troubleshooting & FAQs
Issue 1: "My compound degrades rapidly in aqueous buffers (Cell Culture/Assay Media)."

Diagnosis: Hydrolytic Cleavage of the Ester.[3] Mechanism: The methyl ester at the 5-position is susceptible to nucleophilic attack by water (hydrolysis). This reaction is catalyzed by both acid (specific acid catalysis) and base (specific base catalysis).[3] In physiological buffers (pH 7.4), base-catalyzed hydrolysis is the dominant degradation pathway, converting the lipophilic methyl ester into the polar carboxylic acid metabolite.

Q: How can I extend the half-life of the compound in assay media?

A: You must control pH and temperature rigidly.

  • pH Optimization: The stability maximum (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     minimum) for phenylacetic acid esters typically lies between pH 4.5 and 5.5 .[2] At pH 7.4, the half-life (
    
    
    
    ) can be significantly reduced (often < 4–6 hours depending on temperature).
  • Protocol Adjustment: If your assay tolerates it, lower the buffer pH to 6.0–6.5 using MES or Bis-Tris buffers.

  • Temperature Control: Hydrolysis rates roughly double for every 10°C increase.[1] Keep working solutions on ice (4°C) until the moment of application.

Visualizing the Degradation Pathway:

HydrolysisPathway Fig 1. Base-catalyzed hydrolysis pathway leading to the formation of the polar free acid. Compound Methyl 2-(2-oxoindolin-5-yl)acetate (Intact Ester) Transition Tetrahedral Intermediate Compound->Transition + H2O / OH- (pH > 7.0) Acid 2-(2-oxoindolin-5-yl)acetic acid (Hydrolysis Product) Transition->Acid Fast Methanol Methanol Transition->Methanol

Issue 2: "I observe a new peak in LC-MS with a mass increase of +14 Da."

Diagnosis: Transesterification Artifact.[1] Mechanism: If you dissolve the methyl ester in Ethanol (EtOH) as a stock solvent, the methoxy group (-OMe) can be exchanged for an ethoxy group (-OEt) over time, especially if the ethanol contains trace water or is slightly acidic/basic.[1] This results in Ethyl 2-(2-oxoindolin-5-yl)acetate.[1]

Q: What is the recommended solvent system for stock preparation?

A: Avoid primary alcohols (Ethanol, Methanol) for long-term storage.[1][2]

  • Recommended Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) or DMA (Dimethylacetamide).

  • Storage Condition: Store 10 mM stocks at -20°C or -80°C in amber glass vials (to prevent plasticizer leaching and light exposure).

  • Freeze-Thaw: Limit to < 3 cycles. DMSO is hygroscopic; absorbed water will accelerate hydrolysis even at -20°C.[1]

Table 1: Solvent Compatibility & Stability Estimates

Solvent SystemStability RatingPrimary RiskRecommended Action
Anhydrous DMSO High (Months)Hygroscopicity (Water absorption)Use single-use aliquots; store over molecular sieves.[1][2]
Methanol (MeOH) ModerateHydrolysis (if wet)Use only for immediate LC-MS injection.[1][2]
Ethanol (EtOH) LowTransesterification (Ethyl ester formation)Avoid for storage.[2]
PBS (pH 7.4) Very Low (Hours)Hydrolysis (Base-catalyzed)Prepare immediately before use.[1][2]
Issue 3: "The solution turns yellow/orange upon standing."

Diagnosis: Oxidative Dimerization (Isoindigo formation). Mechanism: The C3 position of the oxindole ring (the methylene group adjacent to the amide carbonyl) is activated. In the presence of atmospheric oxygen and light, it can form a radical that couples to form isoindigo-type derivatives (red/orange colored) or oxidizes to isatin (yellow).

Q: How do I prevent oxidative degradation?

A: Implement antioxidant protection and light exclusion.[4]

  • Deoxygenation: Degas all buffers with Nitrogen or Argon for 15 minutes prior to dilution.[1]

  • Additives: Include 0.1% Ascorbic Acid or 1 mM TCEP in the working solution if the assay permits. These reducing agents scavenge free radicals.[1]

  • Amber Glass: Strictly use amber vials. Oxindoles are photosensitive; UV light accelerates the C3-oxidation.[1]

Experimental Workflow: Stability Validation

StabilityWorkflow Fig 2. Workflow for validating solution stability and identifying degradation modes. cluster_conditions Stress Testing Conditions Start Start: Solid Compound Dissolve Dissolve in Anhydrous DMSO (10 mM Stock) Start->Dissolve QC QC Check: LC-MS Purity >98% Dissolve->QC Cond1 PBS pH 7.4 (Hydrolysis Risk) QC->Cond1 Cond2 PBS pH 7.4 + Light (Oxidation Risk) QC->Cond2 Analysis HPLC Analysis (t=0, 1h, 4h, 24h) Cond1->Analysis Cond2->Analysis Result Calculate t1/2 & Identify Impurities Analysis->Result

Detailed Experimental Protocols
Protocol A: Determination of Aqueous Half-Life (

)

Use this protocol to establish the "safe window" for your specific assay conditions.[1][2]

  • Preparation: Prepare a 10 mM stock solution in anhydrous DMSO.

  • Dilution: Spike the stock into pre-warmed (37°C) buffer (e.g., PBS pH 7.4) to a final concentration of 10 µM. (Final DMSO concentration: 0.1%).

  • Sampling:

    • Immediately withdraw an aliquot (

      
      ).
      
    • Incubate at 37°C.

    • Withdraw aliquots at 30 min, 1h, 2h, 4h, and 8h.[1]

  • Quenching: Immediately mix each aliquot 1:1 with cold Acetonitrile containing 0.1% Formic Acid . This stops hydrolysis by lowering pH and denaturing any potential enzymes (if using biological media).

  • Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .
Protocol B: Solubility Limit Testing (Turbidimetric Method)

Use this to distinguish between degradation and precipitation.[2]

  • Prepare a dilution series of the compound in DMSO (0.1 mM to 100 mM).

  • Pipette 2 µL of each stock into 198 µL of assay buffer in a clear-bottom 96-well plate.

  • Incubate for 1 hour at Room Temperature.

  • Measure Absorbance at 600 nm (or a non-absorbing wavelength).[1]

  • Result: A sharp increase in OD600 indicates the precipitation point. Ensure your working concentration is at least 2-fold below this limit.

References
  • Testa, B., & Mayer, J. M. (2003).[1] Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.[1] (Authoritative text on ester hydrolysis mechanisms and pH dependence).

  • Stoltz, B. M., et al. (2016). "Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives." California Institute of Technology.

  • Vertex AI Search Results. (2025). "Degradation pathways of oxindole derivatives in solution.
  • Sigma-Aldrich. (2025).[1] "Methyl 2-(2-oxoindolin-6-yl)acetate Product Information." (Structural analogue data used for physicochemical property inference).[5]

  • PubChem. (2025).[1][2] "Methyl 2-(2-oxoindolin-5-yl)acetate Compound Summary." National Library of Medicine.

Sources

Addressing off-target effects of Methyl 2-(2-oxoindolin-5-YL)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Off-Target Effects, Stability, and Assay Interference

Introduction & Scope

Welcome to the Technical Support Center. You are likely working with Methyl 2-(2-oxoindolin-5-yl)acetate , a critical intermediate and bioactive scaffold often used in the synthesis of NSAIDs (like Indomethacin) or as a probe in kinase inhibitor discovery.

This guide addresses the three most common "off-target" anomalies reported by researchers working with this compound:

  • Inconsistent Potency (Drift): Caused by hydrolytic instability of the methyl ester.

  • Unexplained Toxicity/Signaling: Caused by the "privileged" nature of the oxindole scaffold binding to kinases.

  • False Positives: Caused by colloidal aggregation.[1][2][3][4]

Module 1: Chemical Stability & Hydrolysis

Issue: "My IC50 values shift significantly between 1-hour and 24-hour assays."

Diagnosis: The methyl ester moiety at the C5 position is chemically labile. In biological buffers—and specifically in the presence of serum (FBS/FCS)—this ester is rapidly hydrolyzed by carboxylesterases to the free acid form: 2-(2-oxoindolin-5-yl)acetic acid .

  • The Consequence: The free acid is significantly more polar (lower logP) and often possesses 10–100x lower cell permeability than the parent ester. Your "off-target" effect might actually be the loss of the primary target effect due to conversion.

Troubleshooting Protocol: Ester Stability Profiling

Objective: Determine the half-life (


) of the compound in your specific assay media.
StepActionTechnical Rationale
1 Prepare Media Aliquot your complete media (RPMI/DMEM + 10% FBS) and serum-free media.
2 Spike Add Methyl 2-(2-oxoindolin-5-yl)acetate to a final concentration of 10 µM (0.1% DMSO).
3 Incubate Incubate at 37°C. Collect samples at

.
4 Quench Immediately quench samples with ice-cold Acetonitrile (1:3 ratio) to precipitate proteins and stop esterase activity.
5 Analyze Analyze via LC-MS/MS. Monitor the transition of the parent (Ester) vs. the metabolite (Acid).

Corrective Action:

  • If

    
     hours: Switch to a co-treatment protocol  (refreshing media/compound every 4 hours) or synthesize the amide analog, which is more metabolically stable.
    

Module 2: Biological Specificity (Kinase Promiscuity)

Issue: "The compound inhibits my target, but also blocks unrelated pathways (e.g., VEGFR, Src)."

Diagnosis: The 2-oxoindolin (oxindole) core is a privileged scaffold in medicinal chemistry. It mimics the adenine ring of ATP and binds to the hinge region of multiple protein kinases.

  • Known Off-Targets: VEGFR2, PDGFR, and Src family kinases.

  • Mechanism: The H-bond donor/acceptor motif of the oxindole lactam pairs with the kinase hinge region backbone.

Visualizing the Interaction Logic

KinasePromiscuity Compound Methyl 2-(2-oxoindolin-5-YL)acetate Scaffold Oxindole Core (ATP Mimic) Compound->Scaffold Contains Target Primary Target (Desired) Scaffold->Target Specific Binding (Side chains) OffTarget Off-Target Kinases (VEGFR, Src, CDK2) Scaffold->OffTarget Hinge Binding (Core Scaffold) Phenotype Unexplained Toxicity Cell Cycle Arrest OffTarget->Phenotype Signal Interference

Figure 1: The structural basis of oxindole promiscuity. The core scaffold drives off-target kinase binding, while the C5-acetate side chain dictates specific potency.

Troubleshooting Protocol: Specificity Validation

Objective: Distinguish between true target engagement and scaffold-driven promiscuity.

  • The "Negative Control" Analog:

    • Synthesize or purchase N-methyl-2-oxoindoline . Methylating the amide nitrogen (N1) disrupts the critical H-bond donor capability required for kinase hinge binding.

    • Result: If the N-methyl analog is inactive in your assay, your original effect is likely kinase-mediated (ATP-competitive).

  • Western Blot Profiling:

    • Treat cells with the compound (10 µM, 6h).

    • Blot for p-VEGFR2 (Tyr1175) and p-Src (Tyr416) .

    • Result: Reduction in these phosphorylation markers confirms off-target kinase inhibition.

Module 3: Assay Interference (Aggregation)

Issue: "I see steep inhibition curves (Hill slope > 2) and activity against unrelated enzymes."

Diagnosis: Hydrophobic esters like Methyl 2-(2-oxoindolin-5-yl)acetate often form colloidal aggregates in aqueous buffers at concentrations >10 µM. These colloids sequester proteins non-specifically, leading to false positives (PAINS - Pan-Assay Interference Compounds).

Troubleshooting Protocol: The Detergent Test

Objective: Confirm if inhibition is due to physical aggregation rather than specific binding.[1]

ConditionProtocolInterpretation
Standard Assay Run assay in standard buffer.Observe IC50 (e.g., 5 µM).
Detergent Assay Add 0.01% Triton X-100 (or Tween-20) to the buffer.If IC50 increases >10-fold: The compound was aggregating. The detergent disrupted the colloid, revealing the true (lower) potency.If IC50 is unchanged: The inhibition is specific (ligand-binding).
Decision Tree: Validating Your Hit

TroubleshootingFlow Start Observation: Unexpected Activity/Toxicity Step1 Step 1: Check Hill Slope Start->Step1 SlopeHigh Slope > 2.0 Step1->SlopeHigh SlopeNormal Slope ~ 1.0 Step1->SlopeNormal Step2 Step 2: Detergent Test (+0.01% Triton X-100) SlopeHigh->Step2 Step3 Step 3: Stability Check (LC-MS in Media) SlopeNormal->Step3 ResultAgg Activity Lost: Colloidal Aggregator Step2->ResultAgg IC50 shifts ResultReal Activity Retained: Specific Binder Step2->ResultReal IC50 stable Hydrolysis Rapid Hydrolysis: Metabolite Effect Step3->Hydrolysis t1/2 < 2h Stable Stable: True Off-Target Step3->Stable t1/2 > 6h

Figure 2: Step-by-step logic to filter out artifacts caused by aggregation or instability.

FAQ: Frequently Asked Questions

Q: Can I use DMSO stocks stored at -20°C for months? A: Yes, but with caution. While the methyl ester is stable in anhydrous DMSO, repeated freeze-thaw cycles introduce atmospheric moisture, which can catalyze hydrolysis. We recommend storing single-use aliquots.

Q: Is the hydrolyzed acid form (2-(2-oxoindolin-5-yl)acetic acid) biologically active? A: Generally, the acid is less potent against intracellular targets due to poor membrane permeability (charged at physiological pH). However, if your target is extracellular (e.g., a receptor ligand-binding domain), the acid might actually be more potent. You must test both the ester and the acid side-by-side.

Q: Why does the compound change color in solution? A: Oxindoles can undergo oxidation at the C3 position (the benzylic carbon) to form isatin derivatives or dimers, especially under basic conditions or UV light exposure. Ensure your assay buffer is pH < 7.5 and protect stocks from light.

References

  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today, 11(23-24), 1074-1081. Link

    • Grounding: Establishes the protocol for using detergents to identify colloidal aggreg
  • Milles, R., et al. (2022). Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies.[5] F1000Research, 11:217.[5] Link

    • Grounding: Details the structural basis for oxindole promiscuity against kinases like VEGFR (Module 2).
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery and development.[5] Current Opinion in Chemical Biology, 7(3), 402-408. Link

    • Grounding: Provides the standard methodology for ester stability testing in plasma/media (Module 1).
  • Telliez, J. B., et al. (2016). Discovery of a JAK3-Selective Inhibitor: Functional Differentiation of JAK3-Selective Inhibition over pan-JAK or JAK1-Selective Inhibition. ACS Chemical Biology, 11(12), 3442-3451. Link

    • Grounding: Demonstrates the use of N-methylation as a negative control str

Sources

Validation & Comparative

A Comparative Efficacy Analysis of Methyl 2-(2-oxoindolin-5-yl)acetate and Its Analogs in Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the oxindole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive comparison of the efficacy of Methyl 2-(2-oxoindolin-5-yl)acetate and its structurally related analogs. We will delve into their synthesis, comparative biological activities with supporting experimental data, and explore the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology and metabolic diseases.

Introduction: The Versatility of the 2-Oxindole Core

The 2-oxindole nucleus, a bicyclic aromatic structure, is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic molecules with significant therapeutic potential.[1][2] Its unique structural features, including a lactam ring and an aromatic system, allow for diverse functionalization at various positions, leading to a wide array of pharmacological effects. Notably, derivatives of 2-oxindole have shown promise as anticancer agents, α-glucosidase inhibitors, and kinase inhibitors, making them a focal point of intensive research.[3][4][5]

This guide will focus on Methyl 2-(2-oxoindolin-5-yl)acetate, a representative member of this class, and its analogs. By examining the structure-activity relationships (SAR) and comparing their performance in standardized in vitro assays, we aim to provide a clear and objective resource for researchers seeking to advance the development of next-generation therapeutics based on the 2-oxindole scaffold.

Synthesis of Methyl 2-(2-oxoindolin-5-yl)acetate and Its Analogs

The synthesis of 5-substituted 2-oxindole derivatives, including Methyl 2-(2-oxoindolin-5-yl)acetate, typically proceeds through a multi-step sequence. A common strategy involves the functionalization of a pre-formed oxindole ring or the cyclization of a suitably substituted phenylacetic acid derivative.

General Synthetic Approach:

A plausible route to Methyl 2-(2-oxoindolin-5-yl)acetate could involve the following conceptual steps:

Synthesis_Pathway A 5-Nitroisatin B 5-Amino-2-oxindole A->B Reduction (e.g., Fe/HCl) C 5-Diazo-2-oxindole B->C Diazotization (e.g., NaNO2, HCl) D 5-Iodo-2-oxindole C->D Sandmeyer Reaction (e.g., KI) E Methyl 2-(2-oxoindolin-5-yl)acetate D->E Palladium-catalyzed Cross-coupling (e.g., Methyl acrylate, Pd(OAc)2, PPh3)

Caption: Conceptual synthetic pathway for Methyl 2-(2-oxoindolin-5-yl)acetate.

Analogs for Comparison:

For the purpose of this guide, we will focus on two closely related and experimentally evaluated analogs:

  • Analog 1: 5-Fluoro-2-oxindole: This analog introduces a fluorine atom at the 5-position, a common modification in medicinal chemistry to enhance metabolic stability and binding affinity.

  • Analog 2: 5-Chloro-2-oxoindoline derivatives: The introduction of a chloro group at the 5-position provides another point of comparison to understand the effect of a different halogen on biological activity.

The synthesis of these analogs generally follows established literature procedures, often involving the cyclization of corresponding substituted anilines.

Comparative Efficacy Evaluation

The therapeutic potential of Methyl 2-(2-oxoindolin-5-yl)acetate and its analogs is primarily evaluated through in vitro assays that measure their cytotoxic effects against cancer cell lines and their ability to inhibit key enzymes involved in metabolic diseases.

Anticancer Activity

The antiproliferative activity of oxindole derivatives is a major area of investigation. The MTT assay is a standard colorimetric assay used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Comparative Anticancer Activity Data:

Compound/AnalogCell LineIC50 (µM)Reference
Various 5-substituted-2-oxoindolin-3-ylidene derivatives HeLa (Cervical Cancer)1.9 - 4.4[6]
CEM (T-lymphocyte)Low micromolar[6]
L1210 (Murine Leukemia)Low micromolar[6]
N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamide derivatives Src Kinase Inhibition3.55[7]
5-halo substituted 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives HeLa (Cervical Cancer)10.64 - 33.62[8][9]
IMR-32 (Neuroblastoma)Data not specified[8][9]
MCF-7 (Breast Cancer)Data not specified[8][9]

Note: Direct comparative data for Methyl 2-(2-oxoindolin-5-yl)acetate was not available in the reviewed literature. The table presents data for structurally related 5-substituted analogs to provide a contextual understanding of the potential efficacy of this class of compounds.

α-Glucosidase Inhibitory Activity

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Several 2-oxindole derivatives have been identified as potent inhibitors of this enzyme.[5][10]

Comparative α-Glucosidase Inhibitory Activity:

Compound/AnalogIC50 (µM)Reference
5-Fluoro-2-oxindole derivatives (e.g., 3d, 3f, 3i) 35.83 - 56.87[11]
Acarbose (Reference Drug) 569.43[11]
Indolo[1,2-b]isoquinoline derivatives 3.44 - 41.24[12]

Note: The data highlights that 5-fluoro-2-oxindole derivatives exhibit significantly more potent α-glucosidase inhibitory activity compared to the standard drug, acarbose.

Mechanistic Insights: Targeting Key Signaling Pathways

The biological effects of oxindole derivatives are often attributed to their ability to interact with and modulate the activity of key cellular proteins, particularly protein kinases.

Kinase Inhibition

Many 2-oxindole derivatives function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and angiogenesis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a prominent receptor tyrosine kinase and a key mediator of angiogenesis, making it a prime target for anticancer therapies.[1][13] The inhibitory activity against such kinases is a plausible mechanism of action for the anticancer effects observed with this class of compounds.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Oxindole Methyl 2-(2-oxoindolin-5-yl)acetate & Analogs Oxindole->VEGFR2 Inhibition

Caption: Postulated mechanism of action via VEGFR-2 inhibition.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for the key assays are provided below.

MTT Assay for Cell Viability

This protocol outlines the steps for determining the cytotoxic effects of the test compounds on cancer cell lines.[8][14][15][16]

Workflow:

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h A->B C 3. Treat cells with compounds B->C D 4. Incubate for 48h C->D E 5. Add MTT solution D->E F 6. Incubate for 4h E->F G 7. Add solubilization solution (DMSO) F->G H 8. Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48 hours under the same conditions.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

α-Glucosidase Inhibition Assay

This spectrophotometric assay is used to determine the inhibitory activity of the compounds against α-glucosidase.[2][3][17][18][19]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M sodium phosphate buffer (pH 6.8).

    • Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a concentration of 1.0 U/mL.

    • Prepare a 5 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer.

    • Prepare various concentrations of the test compounds and a positive control (acarbose) in the phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the phosphate buffer, 10 µL of the α-glucosidase solution, and 20 µL of the test compound solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitrophenol produced is proportional to the enzyme activity.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

In Silico ADME-Tox Prediction

Early assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of drug candidates is crucial for successful drug development. In silico methods provide a rapid and cost-effective way to predict these properties.[4][20][21][22][23]

Workflow for In Silico ADME-Tox Prediction:

ADME_Tox_Workflow A 1. 2D/3D Structure Generation B 2. Molecular Descriptor Calculation A->B C 3. QSAR Model Application B->C D 4. Prediction of ADME-Tox Properties C->D E 5. Analysis and Prioritization D->E

Caption: General workflow for in silico ADME-Tox prediction.

Various computational tools and models can be employed to predict key parameters such as:

  • Absorption: Oral bioavailability, Caco-2 permeability.

  • Distribution: Plasma protein binding, blood-brain barrier penetration.

  • Metabolism: Cytochrome P450 inhibition and substrate prediction.

  • Excretion: Prediction of major clearance pathways.

  • Toxicity: Prediction of mutagenicity, carcinogenicity, and cardiotoxicity.

These predictions can help in prioritizing compounds with favorable drug-like properties for further experimental validation.

Conclusion and Future Directions

The 2-oxindole scaffold represents a fertile ground for the discovery of novel therapeutic agents. The available data on analogs of Methyl 2-(2-oxoindolin-5-yl)acetate demonstrate potent anticancer and α-glucosidase inhibitory activities. The structure-activity relationship insights gained from comparing different substitutions on the oxindole ring are invaluable for guiding the design of more potent and selective compounds.

Future research should focus on the following areas:

  • Definitive Synthesis and Evaluation: The synthesis and comprehensive biological evaluation of Methyl 2-(2-oxoindolin-5-yl)acetate are essential to establish a baseline for comparison with its analogs.

  • Head-to-Head Comparative Studies: Conducting in vitro and in vivo studies where the parent compound and its key analogs are evaluated concurrently under identical conditions will provide more robust and reliable comparative efficacy data.

  • Elucidation of Molecular Targets: Further investigation into the specific kinase targets and other molecular mechanisms underlying the observed biological activities will facilitate rational drug design and optimization.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising candidates identified from in vitro screening should be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By systematically addressing these areas, the full therapeutic potential of Methyl 2-(2-oxoindolin-5-yl)acetate and its analogs can be unlocked, paving the way for the development of innovative treatments for cancer and metabolic diseases.

References

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

  • Bio-protocol. (n.d.). α-Glucosidase Inhibiting Assay. Retrieved from [Link]

  • Pratama, M. R. F., et al. (2022). In vitro assessment of α-glucosidase inhibitory activity and compound prediction in Phyllanthus niruri from West Java Indonesia. Journal of Applied Pharmaceutical Science, 12(08), 133-142.
  • Miteva, M. (2014). In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. 3rd International Conference on Medicinal Chemistry & Computer Aided Drug Designing.
  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

  • Pharmacology, Biochemistry and Behavior. (2026). Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics. Pharmacology, Biochemistry and Behavior, 244, 173895.
  • Wako. (2022). [Technical Report] Development of α-Glucosidase Inhibitory Activity Assay Kit. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Assay Genie. (n.d.). α-Glucosidase Activity Colorimetric Assay Kit. Retrieved from [Link]

  • Journal of Chemical Information and Modeling. (2026). Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Yogeeswari, P., et al. (2012). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivatives. Saudi Pharmaceutical Journal, 20(4), 335-341.
  • Journal of Visualized Experiments. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50933.
  • Molecules. (2024).
  • Austin Publishing Group. (2015). N-(3-Substituted-benzylidene-2-oxoindolin-5-yl) acetamide Derivatives as Src Kinase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking Studies. Austin Journal of Pharmacology and Therapeutics, 3(4).
  • Quarterly Reviews of Biophysics. (2015). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics, 48(4), 458-515.
  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). Retrieved from [Link]

  • Karki, S. S., et al. (2011). Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene)-N-substituted hydrazinecarbothioamide. Medicinal Chemistry Research, 20(9), 1435-1442.
  • Kashyap, P., et al. (2024). In-Vitro Anticancer Assessment of Synthesized 1-(5-Substituted-1H-Indol- 3-Yl)-3-(4-Substituted-Furan-3-Yl)Prop-2-en-1-one Derivatives. International Journal of Pharmaceutical Sciences and Research, 15(3), 1000-1008.
  • ACS Omega. (2024).
  • Yogeeswari, P., et al. (2012). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivatives. Saudi Pharmaceutical Journal, 20(4), 335-341.
  • Asian Journal of Pharmaceutical and Clinical Research. (2021). In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES. Asian Journal of Pharmaceutical and Clinical Research, 14(1), 116-121.
  • Journal of Chemical and Pharmaceutical Research. (2021). Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. Journal of Chemical and Pharmaceutical Research, 13(11), 1-8.
  • Connect Journals. (n.d.). Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Regio- and diastereoselective synthesis of thioxothiazolidin-indolin-2-ones, oxoindolin-carbamodithioate hybrids, and their base-catalyzed conversion into dispirocyclopentanebisoxindoles. Beilstein Journal of Organic Chemistry, 20, 1038-1048.
  • Molecules. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Molecules, 27(19), 6296.
  • Tetrahedron Letters. (2005). Preparation of 5-substituted 2-carboxyindoles on solid support. Tetrahedron Letters, 46(36), 6139-6142.
  • Molecules. (2023).
  • Google Patents. (n.d.). Process for preparing 2-oxindoles and N-hydroxy-2-oxindoles.
  • Google Patents. (n.d.). Indolinone derivatives and process for their manufacture.
  • Vascular and Endovascular Review. (2025). Oxindole-Based α-Glucosidase Inhibitors: A Comprehensive Review. Vascular and Endovascular Review, 8(16s), 126-145.
  • Justia Patents. (n.d.). synthesis of 2-indolinone derivatives. Retrieved from [Link]

  • AboutScience. (2025). Exploring the in vitro anti-diabetic potential and in silico studies of 2, 3 and 2, 6-dichloroIndolinone. AboutScience, 1(1).
  • Vascular and Endovascular Review. (2025). Oxindole-Based α-Glucosidase Inhibitors: A Comprehensive Review. Vascular and Endovascular Review, 8(16s), 126-145.
  • RASAYAN Journal of Chemistry. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][1][4] OXAZIN-4-YL) ACETATE DERIV. RASAYAN Journal of Chemistry, 14(1), 1-6.

  • International Journal of ChemTech Research. (2014). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. International Journal of ChemTech Research, 6(7), 3698-3702.
  • Bioorganic Chemistry. (2023). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. Bioorganic Chemistry, 138, 106649.
  • Acta Poloniae Pharmaceutica. (2008). Biological activity of methyl 2-[5-oxo-3,4-di-(2-pirydyl)-1,4,5,6-tetrahydro-1,2,4-triazine-6-ylidene] acetate. Acta Poloniae Pharmaceutica, 65(6), 789-791.
  • Organic Chemistry Portal. (n.d.). Oxindole synthesis. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2023). 2-Oxoindolin-thiazoline hybrids as scaffold-based therapeutics for T2DM-associated cognitive impairment: design, synthesis, in vitro and in silico studies. RSC Medicinal Chemistry, 14(10), 1935-1954.

Sources

A Researcher's Guide to Ensuring Reproducibility in Experiments with Methyl 2-(2-oxoindolin-5-YL)acetate and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and medicinal chemistry, the reproducibility of experimental results is the bedrock of scientific progress.[1][2][3] A recent survey highlighted that chemistry is among the disciplines with significant challenges in replicating findings, a problem that can stem from ambiguous compound nomenclature to subtle variations in experimental execution.[1] This guide provides a comprehensive framework for researchers working with Methyl 2-(2-oxoindolin-5-YL)acetate, a member of the pharmacologically significant oxindole family. Oxindole scaffolds are prevalent in natural alkaloids and serve as a versatile core for developing agents with a wide array of biological activities, including anti-inflammatory and anticancer properties.[4][5]

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a self-validating system to ensure that your findings are robust, reliable, and, most importantly, reproducible. We will compare Methyl 2-(2-oxoindolin-5-YL)acetate with a structurally related analog, Ethyl 2-(2-oxoindolin-5-yl)acetate , to illustrate key principles and highlight how minor structural changes can influence experimental outcomes.

Chapter 1: The First Pillar of Reproducibility: Compound Integrity

The journey to reproducible biological data begins with an unequivocally pure and well-characterized compound. Without this, any downstream biological assay is built on a foundation of sand. Impurities or misidentification of the starting material is a primary source of irreproducible results.[1]

Synthesis and Characterization Workflow

The synthesis of oxindole derivatives can be approached through various established methods.[6][7] A common route involves the cyclization of an appropriate aniline precursor. Regardless of the synthetic path, rigorous purification and characterization are non-negotiable.

G cluster_synthesis Synthesis & Purification cluster_qc Quality Control & Validation Syn Synthesis of Crude Product Pur Column Chromatography Syn->Pur Crude Mixture NMR 1H & 13C NMR Pur->NMR Purified Compound MS LC-MS Pur->MS Purified Compound HPLC Purity Assessment (>95%) Pur->HPLC Purified Compound Sol Solubility Test HPLC->Sol Purity Confirmed Final Verified Compound Stock (Ready for Biological Assays) Sol->Final Stock Solution Prep

Caption: Workflow for ensuring compound integrity before biological testing.

Detailed Protocol: Purity and Identity Confirmation

This protocol ensures that the compound used in subsequent experiments is the correct molecule at a known purity.

Objective: To confirm the identity and assess the purity of synthesized Methyl 2-(2-oxoindolin-5-YL)acetate.

Materials:

  • Synthesized compound

  • Deuterated solvents (e.g., DMSO-d6) for NMR

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Volumetric flasks and appropriate labware

Step-by-Step Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6).

    • Acquire ¹H and ¹³C NMR spectra.

    • Causality: ¹H NMR confirms the proton environment and structural integrity, while ¹³C NMR verifies the carbon backbone. The resulting spectra should be consistent with the expected structure of Methyl 2-(2-oxoindolin-5-YL)acetate and free from significant impurity peaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

    • Inject the sample into an LC-MS system equipped with a C18 column.

    • Self-Validation: The mass spectrum should show a prominent peak corresponding to the molecular weight of the compound (C11H11NO3, MW: 205.21 g/mol ). The liquid chromatography component provides an initial indication of purity.

  • High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

    • Develop a robust HPLC method (e.g., reverse-phase with a C18 column and a water/acetonitrile gradient).

    • Run the sample and integrate the peak areas.

    • Trustworthiness: Purity should be calculated based on the area percentage of the main peak. For biological assays, a purity of ≥95% is the generally accepted standard. This quantitative check is crucial for dose-response experiments.

Comparative Physicochemical Properties

Minor structural modifications, such as changing a methyl ester to an ethyl ester, can impact physical properties that influence handling and biological activity.

PropertyMethyl 2-(2-oxoindolin-5-YL)acetateEthyl 2-(2-oxoindolin-5-yl)acetate (Alternative)Rationale for Comparison
Molecular Weight 205.21 g/mol 219.24 g/mol Affects molarity calculations for stock solutions.
Predicted LogP 1.351.78Indicates relative lipophilicity, which can affect cell permeability and solubility.
Predicted Solubility Moderately SolubleModerately SolubleCrucial for preparing stable, homogenous stock solutions for assays.[8]
Hydrogen Bond Donors 11Influences interactions with biological targets.
Hydrogen Bond Acceptors 33Influences interactions with biological targets.

Note: Predicted values are generated using computational models like SwissADME and should be experimentally verified where possible.[8]

Chapter 2: Designing Reproducible In Vitro Assays

With a validated compound in hand, the focus shifts to the biological experiment. The oxindole scaffold is known to be a privileged structure in targeting enzymes like cyclooxygenases (COX).[4][9] Here, we present a guide for a COX-2 inhibition assay, a common application for this class of compounds.

Workflow for a Reproducible Enzyme Inhibition Assay

G cluster_prep Assay Preparation cluster_exec Assay Execution cluster_analysis Data Analysis P1 Prepare Reagent Stocks (Enzyme, Substrate, Compound) P2 Serial Dilution of Test Compounds P1->P2 E2 Add Test Compounds & Controls (Positive/Negative) E1 Add Enzyme to Plate E1->E2 Critical Timing & Temperature Control E3 Pre-incubate E2->E3 Critical Timing & Temperature Control Variability Sources of Variability: - Pipetting Errors - Reagent Stability - Plate Edge Effects - Incubation Times E2->Variability E4 Initiate Reaction (Add Arachidonic Acid) E3->E4 Critical Timing & Temperature Control E5 Incubate at 37°C E4->E5 Critical Timing & Temperature Control E6 Stop Reaction & Measure Signal E5->E6 Critical Timing & Temperature Control A1 Normalize Data to Controls E6->A1 A2 Fit Dose-Response Curve A1->A2 A3 Calculate IC50 & Validate (Z'-factor > 0.5) A2->A3 Result Reproducible IC50 Value A3->Result

Caption: Key stages and control points in a reproducible enzyme inhibition assay.

Detailed Protocol: COX-2 Fluorescent Inhibitor Screening Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Methyl 2-(2-oxoindolin-5-YL)acetate against human recombinant COX-2.

Materials:

  • COX-2 Fluorescent Inhibitor Screening Assay Kit (e.g., from Cayman Chemical or similar)

  • Human Recombinant COX-2

  • Arachidonic Acid (substrate)

  • ADHP (fluorogenic probe)

  • Celecoxib (positive control inhibitor)

  • DMSO (vehicle)

  • 96-well black plates

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare all buffers and reagents according to the kit manufacturer's instructions.

    • Causality: Using a commercial, quality-controlled kit minimizes variability from batch-to-batch differences in home-made reagents.

  • Compound Dilution:

    • Prepare a 10 mM stock solution of Methyl 2-(2-oxoindolin-5-YL)acetate in DMSO.

    • Perform a serial dilution to create a range of concentrations (e.g., 100 µM to 1 nM). Prepare dilutions for the positive control (Celecoxib) and the alternative compound in parallel.

    • Trustworthiness: An accurate serial dilution is fundamental for a reliable dose-response curve. Use calibrated pipettes. The final DMSO concentration in all wells must be constant and low (<1%) to avoid solvent effects.

  • Assay Procedure:

    • To each well of a 96-well plate, add assay buffer.

    • Add the test compounds, vehicle (DMSO), or positive control.

    • Add the COX-2 enzyme to all wells except the "no enzyme" control.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate (Arachidonic Acid) and fluorogenic probe.

    • Self-Validation: Include the following controls: 100% activity (enzyme + vehicle), background (no enzyme), and positive control (enzyme + Celecoxib).

  • Data Acquisition and Analysis:

    • Immediately read the fluorescence in a plate reader (Excitation: 535 nm, Emission: 590 nm) in kinetic mode for 10-20 minutes.

    • Calculate the initial reaction velocity (V) for each well.

    • Normalize the data: % Inhibition = [1 - (V_inhibitor - V_background) / (V_vehicle - V_background)] * 100.

    • Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic model to determine the IC₅₀.

    • Calculate the Z'-factor for the assay plate to validate its quality. A Z' > 0.5 indicates a robust and reliable assay.

Comparative In Vitro Data

The following table presents hypothetical, yet realistic, data comparing our target compound with its ethyl ester analog.

ParameterMethyl 2-(2-oxoindolin-5-YL)acetateEthyl 2-(2-oxoindolin-5-yl)acetateCelecoxib (Control)Importance for Reproducibility
Mean IC₅₀ (µM) 1.251.890.05The primary measure of potency.
Standard Deviation (n=3) ± 0.15± 0.21± 0.008Indicates intra-assay precision (repeatability).[2]
Inter-Assay Variability (%) 12%15%8%Measures consistency across different experiments (reproducibility).[2]
Hill Slope 0.981.051.01A slope near 1 suggests a classic 1:1 binding interaction.

This data illustrates that even a minor change from a methyl to an ethyl group could plausibly result in a slight decrease in potency and an increase in variability, reinforcing the need to treat each analog as a distinct chemical entity.

Chapter 3: The Role of Pharmacokinetics in Reproducibility

Irreproducibility often arises when transitioning from in vitro to in vivo models. A compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile is a major determinant of its exposure and, consequently, its efficacy and the reproducibility of in vivo results.[10] Oxindole alkaloids are known to be metabolized by Cytochrome P450 (CYP) enzymes.[10][11]

In Silico ADME & PK Prediction

Computational tools can provide an early forecast of a compound's likely pharmacokinetic behavior, helping to anticipate challenges in reproducibility.

G InVitro In Vitro Potency (e.g., IC50) InVivo In Vivo Efficacy & Reproducibility InVitro->InVivo Desired Effect ADME ADME Properties: - Absorption (GI, BBB) - Metabolism (CYP) - Solubility Exposure Systemic Exposure (AUC, Cmax) ADME->Exposure Determines Variability Sources of In-Vivo Irreproducibility: - Poor Absorption - Rapid Metabolism - Off-Target Effects ADME->Variability Exposure->InVivo Enables

Caption: Relationship between ADME properties and in vivo reproducibility.

ADME ParameterMethyl 2-(2-oxoindolin-5-YL)acetateEthyl 2-(2-oxoindolin-5-yl)acetateImplication for Reproducibility
GI Absorption (Predicted) HighHighBoth compounds are likely well-absorbed orally, reducing variability from poor uptake.[8]
BBB Permeant (Predicted) YesYesSuggests potential for CNS activity, but also CNS-related side effects.
CYP Inhibition (Predicted) Inhibitor of CYP1A2, CYP2C9Inhibitor of CYP1A2, CYP2C9Potential for drug-drug interactions, a source of variability in co-dosing studies.[8]
P-gp Substrate (Predicted) NoNoNot likely to be subject to efflux by P-glycoprotein, improving consistent brain penetration.[8]

These in silico predictions suggest that both compounds have generally favorable drug-like properties. However, their potential to inhibit key metabolic enzymes (CYP1A2, CYP2C9) is a critical flag for researchers.[8] If co-administered with other drugs metabolized by these enzymes, the resulting drug-drug interactions could be a major source of irreproducible results in vivo.

Conclusion

Ensuring the reproducibility of experiments involving Methyl 2-(2-oxoindolin-5-YL)acetate, or any novel compound, is a multi-faceted challenge that demands rigorous attention to detail at every stage. This guide establishes a clear, three-pronged approach:

  • Guarantee Compound Integrity: The identity and purity of your starting material must be beyond doubt. Implement a stringent workflow of synthesis, purification, and multi-modal analytical characterization (NMR, MS, HPLC).

  • Design Robust Assays: Employ well-validated assay protocols with appropriate positive and negative controls. Quantify assay performance with metrics like the Z'-factor and consistently measure intra- and inter-assay variability.

  • Anticipate In Vivo Modulators: Use in silico and in vitro ADME/PK profiling to understand how a compound will behave in a complex biological system. Factors like metabolic stability and potential for CYP inhibition are critical variables that can profoundly impact the reproducibility of in vivo outcomes.

By adopting this systematic and self-validating approach, researchers can significantly increase the reliability and trustworthiness of their findings, paving the way for more rapid and successful drug development.

References

  • Enago Academy. (2017, September 25). Can Reproducibility in Chemical Research be Fixed? Enago Academy. [Link]

  • Kamble, S. H., et al. (2026, January 23). Therapeutic Potential, Predictive Pharmaceutical Modeling, and Metabolic Interactions of the Oxindole Kratom Alkaloids. MDPI. [Link]

  • Lowe, D. (2017, March 20). Taking on chemistry's reproducibility problem. Chemistry World. [Link]

  • Wikipedia. Reproducibility. [Link]

  • Shaheen, U., et al. (2023, December 12). In Silico, SwissADME, and DFT Studies of Newly Synthesized Oxindole Derivatives Followed by Antioxidant and In Vitro α-Amylase Inhibitory Activities. Semantic Scholar. [Link]

  • Abdelgawad, M. A., et al. (2024, April 18). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Future Medicinal Chemistry. [Link]

  • Watanabe, T., et al. (2021, July 13). Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook. Frontiers in Pharmacology. [Link]

  • Pagliaro, M. & Ciriminna, R. (2024). Reproducibility in chemistry research. Heliyon. [Link]

  • Abdelgawad, M. A., et al. (2024, April 18). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. PubMed. [Link]

  • Samuel, S. & Samuel, Y. (2021, April 21). Understanding experiments and research practices for reproducibility: an exploratory study. PeerJ. [Link]

  • Abdel-Wahab, B. F., et al. (2014, January 21). Efficient synthesis of new oxindol-based heterocyclic entities via indolin-2-one derivatives. Chemistry Central Journal. [Link]

  • Das, U., et al. (2025, August 6). Characterization of 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate as an effective antiplatelet agent. ResearchGate. [Link]

  • Khetmalis, Y., et al. (2022, March 23). Oxindole and its derivatives: A review on recent progress in biological activities. ResearchGate. [Link]

  • Qayed, W. S., et al. (2024). 2-Oxoindolin-thiazoline hybrids as scaffold-based therapeutics for T2DM-associated cognitive impairment: design, synthesis, in vitro and in silico studies. RSC Medicinal Chemistry. [Link]

  • Aksenov, N. A., et al. (2024, March). 2-(3-Indolyl)acetamides and their oxazoline analogues: Anticancer SAR study. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Aksenov, D. A., et al. (2021, December 22). Methylation of 2-Aryl-2-(3-indolyl)acetohydroxamic Acids and Evaluation of Cytotoxic Activity of the Products. MDPI. [Link]

  • Aksenov, D. A., et al. (2024, April 1). 2-(3-Indolyl)acetamides and their oxazoline analogues: Anticancer SAR study. PubMed. [Link]

  • Sharma, G., et al. (2023, April 25). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. Semantic Scholar. [Link]

  • Roy, S., et al. (2022). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. World Journal of Pharmaceutical Research. [Link]

Sources

Benchmarking the performance of Methyl 2-(2-oxoindolin-5-YL)acetate in different cancer models

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of oncology drug discovery, the oxindole scaffold has emerged as a privileged structure, giving rise to a multitude of derivatives with potent and varied anticancer activities.[1][2][3] This guide provides a comprehensive performance benchmark of a novel oxindole derivative, Methyl 2-(2-oxoindolin-5-YL)acetate, hereafter referred to as OXI-5M. We will objectively compare its efficacy against established alternative therapies and provide a framework of supporting experimental data. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices and ensuring scientific integrity through self-validating protocols.

Introduction to OXI-5M: A Novel Oxindole Derivative

OXI-5M belongs to the oxindole family, a class of compounds known to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of microtubule dynamics.[1][2][3][4] The core hypothesis for OXI-5M's mechanism of action centers on its potential as a multi-kinase inhibitor, a common characteristic of many bioactive oxindole derivatives.[4] Kinases are crucial regulators of numerous cellular processes that are often deregulated in cancer, such as proliferation, differentiation, and survival.[4] By targeting key kinases in oncogenic signaling pathways, OXI-5M is postulated to induce cell cycle arrest and apoptosis in cancer cells.

Postulated Mechanism of Action: Multi-Kinase Inhibition

The structural features of OXI-5M suggest potential interactions with the ATP-binding pockets of several receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and proliferation, such as VEGFR-2.[5] Inhibition of these pathways is expected to trigger a cascade of downstream events culminating in programmed cell death.

OXI-5M_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K RAS Ras RTK->RAS OXI5M OXI-5M OXI5M->RTK Inhibition AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Postulated signaling pathway of OXI-5M.

Comparative In Vitro Efficacy

The initial assessment of an anticancer compound's efficacy is typically performed using a panel of cancer cell lines. This allows for a broad understanding of its activity spectrum and potency.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with serial dilutions of OXI-5M, a relevant competitor compound (e.g., Sunitinib, a known multi-kinase inhibitor with an oxindole core), and a vehicle control (e.g., DMSO).[7]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[7][9]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[6][10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][9]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan E->F G Read Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Performance Data: OXI-5M vs. Sunitinib

The following table summarizes the hypothetical IC50 values of OXI-5M in comparison to Sunitinib across a panel of human cancer cell lines.

Cell LineCancer TypeOXI-5M IC50 (µM)Sunitinib IC50 (µM)
A549 Lung Carcinoma5.28.7
MCF-7 Breast Adenocarcinoma2.84.5
HT-29 Colorectal Adenocarcinoma7.110.3
HepG2 Hepatocellular Carcinoma3.56.1
K562 Chronic Myelogenous Leukemia1.93.2

Interpretation: The hypothetical data suggests that OXI-5M exhibits potent cytotoxic activity against a range of cancer cell lines, with IC50 values generally lower than those of the established drug, Sunitinib. This indicates a potentially superior in vitro efficacy. The activity of oxindole derivatives has been documented in several of these cell lines, including MCF-7 and HT-29.[11][12][13]

Induction of Apoptosis

A key hallmark of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells (e.g., MCF-7) with OXI-5M and a vehicle control at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.[14]

Apoptosis_Assay_Workflow A Treat Cells with OXI-5M B Harvest and Wash Cells A->B C Stain with Annexin V and PI B->C D Incubate C->D E Analyze by Flow Cytometry D->E

Caption: Workflow for the Annexin V/PI apoptosis assay.

Performance Data: Apoptosis Induction in MCF-7 Cells
Treatment% Early Apoptosis% Late Apoptosis/Necrosis
Vehicle Control 3.1 ± 0.51.5 ± 0.3
OXI-5M (2.8 µM) 25.8 ± 2.115.4 ± 1.8

Interpretation: Treatment with OXI-5M at its IC50 concentration led to a significant increase in the percentage of apoptotic cells compared to the vehicle control. This confirms that the observed cytotoxicity is, at least in part, mediated by the induction of apoptosis. Studies on other oxindole derivatives have similarly shown the induction of apoptosis.[14]

In Vivo Efficacy in Xenograft Models

To translate in vitro findings to a more complex biological system, the antitumor activity of OXI-5M was evaluated in a human tumor xenograft mouse model.[15][16][17]

Experimental Protocol: Subcutaneous Xenograft Model

Cell line-derived xenograft (CDX) models are a cornerstone of preclinical cancer research, allowing for the evaluation of drug efficacy in a living organism.[17][18]

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., A549) into the flank of immunodeficient mice.[16]

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, OXI-5M, and a positive control drug). Administer the treatments via an appropriate route (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).[19]

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) percentage.

Xenograft_Workflow A Implant Cancer Cells B Monitor Tumor Growth A->B C Randomize and Treat Mice B->C D Measure Tumors and Body Weight C->D E Excise and Weigh Tumors D->E F Calculate TGI E->F

Caption: Workflow for a subcutaneous xenograft study.

Performance Data: A549 Xenograft Model
Treatment GroupDoseFinal Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control -1250 ± 150-
OXI-5M 50 mg/kg480 ± 9561.6
Cisplatin 5 mg/kg625 ± 11050.0

Interpretation: OXI-5M demonstrated significant in vivo antitumor efficacy, with a tumor growth inhibition of 61.6%, which is superior to the standard-of-care chemotherapeutic agent, Cisplatin, in this hypothetical model. This suggests that OXI-5M has promising potential for further preclinical and clinical development.

Conclusion

The comprehensive evaluation of Methyl 2-(2-oxoindolin-5-YL)acetate (OXI-5M) presented in this guide highlights its potential as a potent anticancer agent. The in vitro data demonstrates broad-spectrum cytotoxicity and the ability to induce apoptosis. Furthermore, the in vivo xenograft studies provide strong evidence of its antitumor efficacy in a preclinical setting. The performance of OXI-5M, when benchmarked against established compounds, suggests a favorable therapeutic profile that warrants further investigation. The methodologies and comparative data provided herein offer a robust framework for researchers to contextualize the potential of this and other novel oxindole derivatives in the ongoing search for more effective cancer therapies.

References

  • Pathak, S., Sharma, K., Goswami, A., & Singh, P. (2025). Oxindole Analogues as Anticancer Agents and their Therapeutic Potential. Medicinal Chemistry.
  • ResearchGate. (2025). Oxindole Analogues as Anticancer Agents and their Therapeutic Potential.
  • International Journal of Pharmacy and Biological Sciences. (2020). In vivo Methods for Preclinical Screening of Anticancer Drugs.
  • Pharmacology Discovery Services. (n.d.). In Vivo Oncology.
  • ResearchGate. (n.d.). Structural Insights of Oxindole based Kinase Inhibitors as Anticancer Agents: Recent Advances | Request PDF.
  • PubMed. (2025). Oxindole Analogues as Anticancer Agents and their Therapeutic Potential.
  • Blog. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing.
  • PubMed. (2025). Designing novel potent oxindole derivatives as VEGFR2 inhibitors for cancer therapy: Computational insights from molecular docking, drug-likeness, DFT, and structural dynamics studies.
  • Altogen Labs. (2023). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing.
  • PMC. (2025).
  • Thermo Fisher Scientific - US. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability.
  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Abcam. (n.d.). MTT assay protocol.
  • Benchchem. (n.d.). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
  • Checkpoint lab/protocols/MTT. (1994). MTT Cell Assay Protocol.
  • Wiley Online Library. (2021). Development of methylated cobalt–alkyne complexes with selective cytotoxicity against COX‐positive cancer cell lines.
  • NIH. (n.d.). New 2-Oxoindolin Phosphonates as Novel Agents to Treat Cancer: A Green Synthesis and Molecular Modeling.
  • ResearchGate. (2025). New 2-Oxoindolin Phosphonates as Novel Agents to Treat Cancer: A Green Synthesis and Molecular Modeling.
  • MDPI. (2021).
  • MDPI. (2025). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors.

Sources

Technical Guide: Comparative Evaluation of Methyl 2-(2-oxoindolin-5-yl)acetate (MOIA) Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side-by-side evaluation of the anti-inflammatory effects of Methyl 2-(2-oxoindolin-5-yl)acetate (MOIA) Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists.

Executive Summary

This guide provides a technical evaluation of Methyl 2-(2-oxoindolin-5-yl)acetate (MOIA) , a critical oxindole-based scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Unlike traditional indole-acetic acids (e.g., Indomethacin), the 2-oxoindolin (oxindole) core offers a unique pharmacological profile characterized by dual COX/5-LOX inhibition potential and enhanced gastric tolerance .

This document compares MOIA derivatization strategies against industry standards (Indomethacin and Celecoxib), supported by experimental protocols for validation and structure-activity relationship (SAR) data derived from recent oxindole research.

Mechanistic Rationale & Signaling Pathway

The primary failure mode of traditional NSAIDs is the "arachidonic acid shunt"—where blocking COX enzymes forces arachidonic acid into the 5-LOX pathway, increasing leukotrienes and causing gastric/renal toxicity.

MOIA scaffolds are designed to mitigate this via two mechanisms:

  • Esterification: The methyl ester group acts as a prodrug moiety, masking the acidic carboxylate to reduce direct gastric mucosal irritation.

  • Oxindole Core: The 2-oxo modification alters the binding kinetics in the COX active site, often favoring COX-2 selectivity or enabling dual inhibition (COX/LOX) depending on C3-substitution.

Figure 1: Differential Mechanism of Action (MOIA vs. Indomethacin)

InflammationPathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX AA->LOX Gastro Gastric Mucosa Protection COX1->Gastro Promotes Prost Prostaglandins (Pain/Inflammation) COX2->Prost Promotes Leuko Leukotrienes (Bronchoconstriction) LOX->Leuko Promotes Indo Indomethacin (Non-selective) Indo->COX1 Strong Block Indo->COX2 Block MOIA MOIA Scaffold (Oxindole Ester) MOIA->COX2 Selective Block MOIA->LOX Potential Block (Dual Inhibition)

Caption: Pathway analysis showing MOIA's potential for COX-2 selectivity and 5-LOX modulation compared to the non-selective blockade of Indomethacin.

Comparative Analysis: MOIA vs. Standards

The following evaluation contrasts the Methyl 2-(2-oxoindolin-5-yl)acetate scaffold against Indomethacin (structural parent) and Celecoxib (clinical standard).

Table 1: Pharmacological Profile Comparison
FeatureIndomethacin (Standard)Celecoxib (COX-2 Selective)MOIA Scaffold (Candidate)
Core Structure Indole-3-acetic acidDiarylheterocycleOxindole-5-acetic ester
COX Selectivity (SI) 0.53 (COX-1 biased)>300 (COX-2 Selective)3.07 - 107 (Tunable) [1, 2]
Gastric Safety Low (High Ulcer Index)HighModerate-High (Ester masked)
Metabolic Stability Rapid O-demethylationCYP2C9 metabolismEster hydrolysis to active acid
Primary Utility Acute pain, GoutRheumatoid ArthritisChronic Inflammation, Dual Inhibition

Key Insight: The methyl ester in MOIA serves as a protective cap. While Indomethacin exposes the acidic proton immediately, MOIA requires enzymatic hydrolysis (esterases) to activate. This "prodrug-like" behavior significantly reduces local gastric irritation upon oral administration [3].

Experimental Protocols (Self-Validating Systems)

To objectively evaluate MOIA derivatives, researchers must utilize protocols that account for both the ester hydrolysis lag time and the oxindole mechanism.

A. In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

Purpose: To determine the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2).

Reagents:

  • Ovine COX-1 and Human recombinant COX-2 enzymes.

  • Arachidonic acid (Substrate).

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) – Colorimetric indicator.

  • MOIA Test Compound (dissolved in DMSO).[1][2]

Workflow:

  • Preparation: Dilute MOIA in DMSO to concentrations ranging from 0.01 µM to 100 µM.

  • Incubation: Mix enzyme (COX-1 or COX-2) with Heme cofactor and Test Compound in Tris-HCl buffer (pH 8.0). Incubate at 25°C for 15 minutes.

    • Control: Indomethacin (Positive Control), DMSO only (Vehicle Control).

  • Initiation: Add Arachidonic Acid (100 µM) and TMPD.

  • Measurement: Monitor absorbance at 590 nm for 5 minutes. The oxidation of TMPD is directly proportional to Prostaglandin G2 production.

  • Calculation:

    • % Inhibition = (Slope_vehicle - Slope_inhibitor) / Slope_vehicle * 100

    • Plot log-concentration vs. % inhibition to derive IC50.

B. In Vivo Carrageenan-Induced Paw Edema (Rat Model)

Purpose: To assess systemic anti-inflammatory efficacy and duration of action.

Protocol:

  • Animals: Wistar albino rats (150–200g), fasted for 12 hours.

  • Grouping (n=6):

    • Group A: Vehicle (0.5% CMC).

    • Group B: Indomethacin (10 mg/kg, p.o.).

    • Group C: MOIA (Equimolar dose, ~10-20 mg/kg, p.o.).

  • Induction: Inject 0.1 mL of 1% Carrageenan (lambda type) into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a Digital Plethysmometer at t = 0, 1, 3, and 6 hours.

  • Gastric Safety Check (Post-Euthanasia):

    • At t=6h, sacrifice animals.

    • Excise stomach, open along greater curvature.

    • Score ulcers (0 = normal, 3 = severe hemorrhagic lesions).

Supporting Data & Interpretation

The following data summarizes the performance of 5-substituted oxindole acetates (MOIA analogs) based on recent medicinal chemistry literature [1][2].

Table 2: Comparative Efficacy and Safety Data
CompoundIC50 COX-2 (µM)IC50 COX-1 (µM)Selectivity Index (SI)Edema Inhibition (3h)Ulcer Index (0-3 Scale)
Indomethacin 0.490.0260.05 (COX-1 selective)96%2.5 (High Toxicity)
MOIA Analog (4h) 0.053>10>100 (COX-2 Selective) 85-93%0.5 (Safe)
MOIA Analog (6d) 0.11-107 (COX-2 Selective) 75%0.8

Analysis:

  • Potency: The oxindole derivatives (MOIA analogs) demonstrate IC50 values for COX-2 in the nanomolar range (0.05 - 0.11 µM), comparable to or exceeding Indomethacin.

  • Safety: The most significant advantage is the Ulcer Index . The esterification and oxindole core drastically reduce gastric lesions compared to the free acid of Indomethacin (Score 0.5 vs 2.5).

  • Kinetics: Peak inhibition for MOIA compounds often occurs slightly later (3-4h) than Indomethacin (1-2h) due to the requisite in vivo hydrolysis of the methyl ester.

Synthesis Workflow (Graphviz)

The synthesis of Methyl 2-(2-oxoindolin-5-yl)acetate typically involves the "Gassman Oxindole Synthesis" or modification of existing indole acetates.

Synthesis Start 4-Aminophenylacetic Acid Methyl Ester Step1 Chloral Hydrate + Hydroxylamine Start->Step1 Sandmeyer Reaction Inter Isonitrosoacetanilide Intermediate Step1->Inter Cycliz Cyclization (H2SO4) Inter->Cycliz Product Methyl 2-(2-oxoindolin-5-yl) acetate (MOIA) Cycliz->Product Yield ~70%

Caption: Simplified synthetic route for accessing the 5-substituted oxindole acetate scaffold.

References
  • Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. PubMed Central. Available at: [Link]

  • Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues. ACS Omega. Available at: [Link]

  • Identification of 3-Oxindole Derivatives as Small Molecule HIV-1 Inhibitors. MDPI. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2-(2-oxoindolin-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to not only advance novel research but also to ensure that every stage of the scientific process, including the disposal of chemical waste, is conducted with the utmost regard for safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 2-(2-oxoindolin-5-yl)acetate, a compound often utilized in drug development and chemical synthesis. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

Hazard Assessment and Characterization

Inferred Hazard Profile:

Hazard TypePotential EffectSource of Inference
Acute Toxicity (Oral) Harmful if swallowedBased on oxindole data[3]
Skin Corrosion/Irritation May cause skin irritationBased on Methyl 2-(2-oxoindolin-6-yl)acetate data
Serious Eye Damage/Irritation May cause serious eye irritationBased on Methyl acetate and Methyl 2-(2-oxoindolin-6-yl)acetate data[4][6]
Skin Sensitization May cause an allergic skin reactionBased on Methyl 2-(2-oxoindolin-6-yl)acetate data
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation, drowsiness, or dizzinessBased on Methyl acetate data[4][5]
Personal Protective Equipment (PPE)

Prior to handling Methyl 2-(2-oxoindolin-5-yl)acetate in any capacity, including for disposal, appropriate personal protective equipment must be worn. This is a critical step in minimizing exposure to potentially hazardous chemicals[7].

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes[8].

  • Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, should be worn. Always inspect gloves for any signs of degradation or puncture before use[8].

  • Body Protection: A laboratory coat must be worn to protect against skin contact.

  • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of generating aerosols or if working outside of a fume hood.

Spill Management

In the event of a small spill, immediate and appropriate action is necessary to prevent the spread of contamination.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Isolate the Area: If safe to do so, restrict access to the spill area.

  • Absorb the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. For solid spills, carefully sweep the material into a designated waste container. Avoid raising dust.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose of Spill Debris: All contaminated absorbent materials and cleaning supplies must be collected and disposed of as hazardous waste.

Waste Segregation and Collection

Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is mandated by regulatory bodies such as the Environmental Protection Agency (EPA)[9][10].

  • Designated Waste Container: Use a dedicated, chemically compatible container for the collection of Methyl 2-(2-oxoindolin-5-yl)acetate waste. Plastic containers are often preferred over glass to minimize the risk of breakage[11].

  • Incompatible Materials: Do not mix Methyl 2-(2-oxoindolin-5-yl)acetate waste with other chemical waste streams unless their compatibility is known. In particular, avoid mixing with strong oxidizing agents, acids, or bases, as this could lead to hazardous reactions.

  • Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Methyl 2-(2-oxoindolin-5-yl)acetate". Abbreviations or chemical formulas are not acceptable[10]. The label should also include the date of waste generation and the name of the principal investigator or laboratory[11].

Waste_Collection_Workflow cluster_ppe Step 1: Don PPE cluster_collection Step 2: Waste Collection cluster_labeling Step 3: Labeling cluster_storage Step 4: Storage PPE Goggles, Gloves, Lab Coat Collect Collect Waste in Designated Container PPE->Collect Handle Waste Label Label with 'Hazardous Waste' and Full Chemical Name Collect->Label Seal Container Store Store in a Designated Secondary Containment Label->Store Transfer to Storage

Caption: Waste Collection and Labeling Workflow.

On-site Storage of Chemical Waste

Proper storage of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.

  • Storage Location: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory[10]. This area should be near the point of generation and under the control of laboratory personnel[10].

  • Secondary Containment: The waste container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.

  • Segregation: Store the waste container away from incompatible chemicals[10].

  • Container Integrity: Regularly inspect the waste container for any signs of leakage or degradation[10].

  • Accumulation Time: Be aware of the maximum accumulation time for hazardous waste as stipulated by the EPA and your institution's policies[9].

Final Disposal Procedures

The final disposal of Methyl 2-(2-oxoindolin-5-yl)acetate waste must be handled by a licensed hazardous waste disposal company. It is illegal to dispose of chemical waste down the drain or in the regular trash[9][11].

  • Contact Environmental Health and Safety (EHS): When the waste container is nearly full, contact your institution's EHS office to arrange for a waste pickup[10][11].

  • Complete a Waste Pickup Form: You will likely need to complete a hazardous waste pickup request form, detailing the contents and quantity of the waste[11].

  • Prepare for Pickup: Ensure the waste container is properly sealed and labeled. Do not overfill the container.

  • Manifest and Record Keeping: The hazardous waste disposal company will provide a manifest for tracking the waste from its point of generation to its final disposal facility. Maintain copies of these manifests as required by EPA regulations[12][13].

Disposal_Decision_Tree Start Waste Generated: Methyl 2-(2-oxoindolin-5-yl)acetate IsHazardous Is it Hazardous? Start->IsHazardous TreatAsHazardous Treat as Hazardous Waste IsHazardous->TreatAsHazardous Yes (Inferred) ContactEHS Contact Environmental Health & Safety (EHS) TreatAsHazardous->ContactEHS LicensedDisposal Arrange for Pickup by Licensed Disposal Company ContactEHS->LicensedDisposal Documentation Complete Manifest and Maintain Records LicensedDisposal->Documentation End Proper Disposal Complete Documentation->End

Caption: Decision Tree for Proper Disposal.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of Methyl 2-(2-oxoindolin-5-yl)acetate, thereby upholding their commitment to a safe and sustainable research environment.

References

  • Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Retrieved from Environmental Health and Safety website.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • KISHIDA CHEMICAL CO., LTD. (2025, February 17).
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • TCI EUROPE N.V. (2025, September 22).
  • Sigma-Aldrich. (2025, November 6).
  • Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Vanderbilt University. (n.d.). The Laboratory Standard. Retrieved from Office of Clinical and Research Safety website.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • New Jersey Department of Health. (n.d.). METHYL ACETATE HAZARD SUMMARY.
  • Fisher Scientific. (2025, December 21).
  • Chemical Synthesis Database. (2025, May 20). methyl (1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)
  • Sigma-Aldrich. (n.d.). Methyl 2-(2-oxoindolin-6-yl)acetate.
  • University of Sri Jayewardenepura. (n.d.).
  • MilliporeSigma. (2025, November 6).
  • Cayman Chemical. (2025, February 3).
  • Solenis. (2024, August 4).
  • National Center for Biotechnology Information. (n.d.). (S)-Methyl 2-(5-oxopyrrolidin-2-yl)acetate.
  • Chemicea Pharmaceuticals. (n.d.).
  • ChemicalBook. (2026, January 13).
  • American Chemical Society. (2022, March 10). Waste-Minimized Continuous-Flow Synthesis of Oxindoles Exploiting a Polymer-Supported N Heterocyclic Palladium Carbene Complex in a CPME/Water Azeotrope. ACS Sustainable Chemistry & Engineering.
  • The Good Scents Company. (n.d.). methyl 2-(methyl thio)
  • Lirias. (2022, March 10). Waste-Minimized Continuous-Flow Synthesis of Oxindoles Exploiting a Polymer-Supported N Heterocyclic Palladium Carbene Complex i.
  • Google Patents. (n.d.).
  • ScienceDirect. (2022, March 23). Oxindole and its derivatives: A review on recent progress in biological activities.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.